Reactive yellow 185
Description
Structure
2D Structure
Properties
IUPAC Name |
tripotassium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVMZGQILWKHN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClK3N9O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014711 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
982.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111211-44-0 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium salt (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111211440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to C.I. Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 185 is a significant member of the azo class of reactive dyes, widely utilized in the textile and paper industries for its vibrant green-light yellow hue and excellent fastness properties.[1][2] Its chemical structure is designed to form a covalent bond with the substrate, typically cellulosic fibers, ensuring high wash and light fastness. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is a complex aromatic compound characterized by an azo linkage (-N=N-), multiple sulfonate groups that enhance water solubility, and a reactive triazinyl group. The presence of a vinyl sulfone group is also indicated in its chemical name, which is a common reactive group in many commercial dyes.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 111211-44-0 | [1] |
| Molecular Formula | C27H24ClK3N8O15S4 or C26H26ClN9O15S4 · 3K | [1][3] |
| Molecular Weight | 981.53 g/mol or 985.56 g/mol | [1][3] |
| IUPAC Name | tripotassium;4-[(E)-(5-carbamoyl-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-yl)diazenyl]-6-{[4-chloro-6-({4-[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)amino]-1,3,5-triazin-2-yl}aminobenzene-1,3-disulfonate | [3] |
| Appearance | Green-light yellow powder | [1] |
| Solubility | Soluble in water. Quantitative data is not readily available, but reactive dyes with similar structures can have solubilities in the range of 100-400 g/L.[4] | |
| UV-Vis Absorption (λmax) | A λmax of 410 nm has been reported for a reactive yellow dye, which may be indicative for this class of compounds. However, a specific spectrum for this compound is not publicly available.[5][6] |
Fastness Properties
The fastness properties of a dye are critical for its application and longevity. The following data for this compound has been reported according to ISO standards:
| Fastness Test | Rating | Standard |
| Light Fastness | 5-6 | ISO 105-B02[1] |
| Washing Fastness (Fading) | 4-5 | ISO 105-C06[1] |
| Washing Fastness (Staining) | 5 | ISO 105-C06[1] |
| Perspiration Fastness (Fading) | 4 | ISO 105-E04[1] |
| Perspiration Fastness (Staining) | 5 | ISO 105-E04[1] |
| Oxygen Bleaching | 3-4 | [1] |
| Soaping | 5 | [1] |
| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |
| Rubbing Fastness (Wet) | 4 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions. The key precursors for its synthesis have been identified as:
-
4,6-Diaminobenzene-1,3-disulfonic acid
-
1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
4-(2-sulfatoethylsulfonyl)aniline (p-base)
While a detailed experimental protocol with precise quantities, reaction times, and temperatures is proprietary to manufacturers and not publicly available, the general synthetic pathway can be outlined.
Experimental Protocols
Note: The following are generalized procedures for the key reaction types involved in the synthesis of this compound. These are intended to be illustrative of the chemical principles and may not represent the exact industrial process.
1. Diazotization of an Aromatic Amine (e.g., 4,6-Diaminobenzene-1,3-disulfonic acid)
-
Principle: A primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
General Procedure:
-
The aromatic amine is dissolved or suspended in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of nitrous acid (e.g., with starch-iodide paper).
-
2. Azo Coupling
-
Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or an amine) in an electrophilic aromatic substitution reaction to form the azo compound.
-
General Procedure:
-
The coupling component (e.g., 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is dissolved in an alkaline or acidic solution, depending on the nature of the coupler, and cooled to 0-10 °C.
-
The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component while maintaining the temperature and pH.
-
The reaction is stirred until the coupling is complete, which can be monitored by chromatographic techniques (e.g., TLC). The product may precipitate from the solution and can be collected by filtration.
-
3. Condensation with Cyanuric Chloride
-
Principle: The chlorine atoms on the triazine ring of cyanuric chloride can be sequentially substituted by nucleophiles, such as amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled substitution.
-
General Procedure:
-
Cyanuric chloride is typically dispersed in cold water or a mixture of water and a solvent like acetone.
-
The first nucleophile (an aromatic amine) is added at a low temperature (around 0-5 °C) and a specific pH to achieve monosubstitution.
-
After the first condensation is complete, the temperature is raised, and the second nucleophile is added to achieve disubstitution.
-
The pH of the reaction mixture is carefully controlled throughout the process, as it influences the rate of reaction and potential side reactions like hydrolysis of the cyanuric chloride.
-
4. Purification of the Final Dye
-
Principle: The synthesized reactive dye is purified to remove unreacted starting materials, by-products, and inorganic salts.
-
General Procedure:
-
The crude dye is often precipitated from the reaction mixture by the addition of a salt, such as sodium chloride ("salting out").
-
The precipitated dye is collected by filtration and may be washed with a brine solution.
-
Further purification can be achieved by techniques such as recrystallization or membrane filtration (e.g., reverse osmosis or nanofiltration) to remove residual salts.
-
The purified dye is then dried, typically by spray drying, to obtain a fine powder.
-
Visualizations
Chemical Structure of this compound
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. Cas 111211-44-0,this compound | lookchem [lookchem.com]
- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. testextextile.com [testextextile.com]
- 8. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]
Reactive Yellow 185 (CAS No. 111211-44-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 185, identified by CAS number 111211-44-0, is a monoazo reactive dye characterized by its vibrant greenish-yellow hue.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure is designed to form covalent bonds with the substrate, ensuring high colorfastness. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, a detailed (though generalized) synthesis protocol, analytical methodologies, and a review of its toxicological profile. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs in their work, whether in the context of environmental science, toxicology, or as a reference compound.
Chemical and Physical Properties
This compound is a complex organic molecule belonging to the azo class of dyes. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 111211-44-0 | [1] |
| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [1] |
| Molecular Weight | 981.53 g/mol | [1] |
| Appearance | Greenish-yellow powder | [1] |
| Solubility | Soluble in water. Azo dyes can also have some solubility in polar organic solvents like methanol and ethanol.[2][3] |
Synthesis
The manufacturing of this compound involves a multi-step chemical synthesis. While specific industrial protocols are proprietary, the general chemical pathway is well-documented and involves diazotization, coupling, and condensation reactions.[1]
General Synthetic Protocol
The synthesis can be broken down into the following key stages:
-
Diazotization of an Aromatic Amine: The process begins with the diazotization of 4,6-Diaminobenzene-1,3-disulfonic acid. This is typically achieved by treating the amine with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore of the dye. The reaction is carefully controlled with respect to pH and temperature to ensure the desired product is formed.
-
Condensation with a Reactive Moiety: In a subsequent step, 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is condensed with 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid. This introduces the reactive chlorotriazine group, which is essential for the dye's ability to bind covalently to textile fibers.
-
Final Condensation and Salt Formation: The product from the azo coupling step is then condensed with the product from the cyanuric chloride condensation. The final step typically involves the addition of potassium salts to improve the stability and solubility of the dye.[1]
Analytical Methodologies
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorbance wavelength (λmax) of the dye, which is crucial for colorimetric analysis and concentration determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the azo bond, sulfonate groups, and the triazine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the molecular structure of the dye.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for the identification and quantification of the dye and its degradation products.[4]
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating this compound from impurities or other dyes in a mixture. A reversed-phase column with a suitable mobile phase gradient is typically used.[4]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis and to monitor the progress of a reaction.
Toxicological Profile and Biological Interactions
The toxicological profile of azo dyes is of significant interest, particularly for professionals in drug development and environmental science. The metabolism of azo dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[5]
Metabolism
Azo dyes that are ingested can be metabolized by the microbial flora in the human gut.[6] Azoreductase enzymes produced by these bacteria can cleave the azo bond, releasing the constituent aromatic amines.[5][6] These metabolites can then be absorbed into the bloodstream and further metabolized by the liver.
Cytotoxicity and Mutagenicity
-
Cytotoxicity Assay (MTT Assay - General Protocol): The cytotoxicity of a compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).[7]
-
-
Mutagenicity Assay (Ames Test - General Protocol): The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to different concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[8][9][10]
-
Fastness Properties
The fastness properties of a dye are critical for its application in the textile industry and refer to the resistance of the color to various environmental factors.
| Fastness Property | Test Method (General) | Description |
| Light Fastness | Exposure to a standardized light source (e.g., Xenon arc lamp) alongside blue wool standards.[11][12] | Measures the resistance of the dye to fading upon exposure to light. |
| Washing Fastness | Agitating a dyed fabric sample with a standard detergent solution in a launder-o-meter.[13] | Assesses the resistance of the dye to desorption and transfer to adjacent fabrics during washing. |
| Rubbing Fastness | Rubbing the dyed fabric with a standardized white cloth under specified pressure, both dry and wet.[11] | Determines the extent of color transfer from the fabric surface to another surface by rubbing. |
| Perspiration Fastness | Treating the dyed fabric with artificial perspiration solutions (acidic and alkaline) and incubating under pressure.[14] | Evaluates the resistance of the dye to the action of human perspiration. |
Conclusion
This compound is a commercially important reactive azo dye with well-defined applications in the textile industry. For the scientific and research community, it serves as a case study for understanding the chemistry, analysis, and toxicology of reactive azo dyes. While its primary applications are industrial, the potential for human and environmental exposure necessitates a thorough understanding of its biological interactions. Further research into the specific metabolic pathways and the mechanisms of toxicity of this compound and its degradation products would be beneficial for a comprehensive risk assessment. This guide provides a foundational understanding of this compound, integrating available data to support further scientific inquiry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wildlife-biodiversity.com [wildlife-biodiversity.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenicity Assessment of Textile Dyes by Using Ames Test - GRIN | Grin [grin.com]
- 10. aloki.hu [aloki.hu]
- 11. testextextile.com [testextextile.com]
- 12. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 13. chiuvention.com [chiuvention.com]
- 14. textilelearner.net [textilelearner.net]
An In-depth Technical Guide to the Synthesis and Characterization of C.I. Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 185 is a significant member of the azo class of reactive dyes, primarily utilized in the textile industry for imparting a vibrant, greenish-yellow hue to cellulosic fibers.[1][2] Its molecular structure is characterized by the presence of one or more azo chromophores (-N=N-), sulfonic acid groups for aqueous solubility, and a reactive group that forms a covalent bond with the hydroxyl groups of cellulose, ensuring high wash fastness.[3][4] The dye is also employed in the paper, plastics, and cosmetics industries.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed (though generalized due to proprietary information) experimental protocols and compiled characterization data.
Physicochemical Properties
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 111211-44-0 | [2][5] |
| Molecular Formula | C₂₆H₂₆ClN₉O₁₅S₄ · 3K | [5] |
| Molecular Weight | 985.56 g/mol | [5] |
| Appearance | Greenish-yellow powder | [2] |
| λmax | 420 - 440 nm | [4] |
| Solubility | High in water | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions.[2][4] The overall synthetic pathway is depicted in the diagram below.
Caption: Synthetic pathway of C.I. This compound.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on common procedures for the synthesis of similar azo reactive dyes.
Step 1: Diazotization of 4,6-Diaminobenzene-1,3-disulfonic acid
-
A solution of 4,6-diaminobenzene-1,3-disulfonic acid is prepared in water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution of the diamine while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a period of time to ensure complete diazotization.
Step 2: Azo Coupling
-
A solution of the coupling component, 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is prepared in an alkaline medium.
-
The diazonium salt solution from Step 1 is added slowly to the solution of the coupling component while maintaining the temperature at 0-5 °C and a slightly alkaline pH.
-
The reaction is allowed to proceed until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
Step 3: Condensation Reactions
-
A solution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is prepared in an appropriate solvent.
-
5-Amino-2-(4-aminophenylamino)benzenesulfonic acid is added to the cyanuric chloride solution under controlled temperature and pH to facilitate the first condensation.
-
The resulting intermediate is then reacted with the azo dye intermediate from Step 2 in a second condensation step, again under controlled temperature and pH, to form the final dye structure.
Step 4: Purification and Isolation
-
The synthesized dye is precipitated from the reaction mixture by the addition of a salt, such as potassium chloride.
-
The precipitate is filtered, washed to remove impurities, and dried to yield the final product.
Characterization of this compound
The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization of this compound.
Spectroscopic and Chromatographic Data
| Technique | Observed Features | Interpretation |
| UV-Visible Spectroscopy | λmax in the range of 420-440 nm | Corresponds to the π → π* electronic transitions within the conjugated azo chromophore system, responsible for the yellow color. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | - ~3400 cm⁻¹ (O-H, N-H stretching)- ~1650 cm⁻¹ (C=O stretching)- ~1500-1600 cm⁻¹ (N=N stretching, C=C aromatic stretching)- ~1100-1200 cm⁻¹ (S=O stretching of sulfonate groups) | Confirms the presence of key functional groups such as hydroxyl, amide, azo, and sulfonate groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Aromatic protons (δ 7.0-8.5 ppm)- Aliphatic protons (e.g., from the ethyl group) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, aiding in the confirmation of the molecular structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized dye. |
| Thin-Layer Chromatography (TLC) | A single spot with a characteristic Rf value. | Indicates the purity of the synthesized compound. |
Fastness Properties
The performance of a reactive dye is largely determined by its fastness properties on the target substrate.
| Fastness Property | Rating (ISO Standards) |
| Light Fastness | 5-6 |
| Washing Fastness | 4-5 |
| Perspiration Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of C.I. This compound. The multi-step synthesis involves well-established organic reactions, and the characterization relies on a suite of standard analytical techniques. The excellent fastness properties of this dye make it a valuable colorant in various industrial applications. Further research could focus on optimizing the synthetic process to improve yield and reduce environmental impact, as well as exploring potential new applications for this versatile molecule.
References
- 1. A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. isca.me [isca.me]
- 4. This compound (111211-44-0) for sale [vulcanchem.com]
- 5. Cas 111211-44-0,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Reactive Yellow 185, a significant dye in the textile industry. This document collates available data on its chemical properties, synthesis, and toxicological and environmental impact, presenting it in a structured format for scientific and research applications.
Core Chemical and Physical Properties
This compound is an azo dye known for its application in coloring cellulosic fibers.[1] It is characterized by its reactive groups that form covalent bonds with the fibers, ensuring high colorfastness.[1]
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 111211-44-0 | [2][3] |
| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [2][3] |
| Molecular Weight | 981.53 g/mol | [2][3] |
| Molecular Structure | Azo class | [2] |
| Appearance | Green-light yellow powder | [2] |
| Application | Dyeing of cotton, silk, polyester, fabric, and yarn | [4] |
Synthesis and Manufacturing
The manufacturing process for this compound involves a multi-step chemical synthesis. The general procedure is outlined as follows:
-
Diazotization: 4,6-Diaminobenzene-1,3-disulfonic acid undergoes diazotization.
-
Coupling: The resulting diazonium salt is coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
-
Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine and 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid.
-
Salt Formation: The final step involves the formation of the potassium salt.[2]
A generalized workflow for the synthesis of azo reactive dyes is presented below.
Experimental Data and Protocols
Due to the proprietary nature of industrial chemical production, detailed experimental protocols for the synthesis of this compound are not publicly available. However, academic studies have investigated its environmental and toxicological profiles, for which generalized methodologies are described.
Studies on reactive dyes, including those similar to this compound, have been conducted to assess their potential for toxicity and sensitization.
-
Cytotoxicity and Mutagenicity: Research on Reactive Yellow 18 involved hemolytic and Ames tests to determine cytotoxicity and mutagenicity, respectively.[5] Following treatment with gamma radiation and hydrogen peroxide, a significant reduction in both cytotoxicity and mutagenicity was observed.[5]
-
Sensitization: Certain reactive dyes are known to cause respiratory and skin sensitization in occupationally exposed workers.[6]
A proposed workflow for the toxicological analysis of a reactive dye is illustrated below.
The environmental impact of reactive dyes is an area of active research, with a focus on their degradation in wastewater.
-
Degradation Processes: The removal of reactive dyes from the environment primarily occurs through anaerobic and aerobic biodegradation and photodegradation.[7]
-
Advanced Oxidation Processes (AOPs): One study on Reactive Yellow 18 demonstrated a 99% degradation rate using gamma radiation in combination with hydrogen peroxide at an acidic pH.[8]
-
Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying the intermediates formed during the degradation process.[5][7]
The table below summarizes some of the key findings from degradation studies.
| Study Focus | Key Findings | Analytical Techniques |
| Degradation of Reactive Yellow 18 | 99% degradation achieved with gamma radiation and H₂O₂.[8] | FTIR, LC-MS[5] |
| Cytotoxicity and Mutagenicity Reduction | Significant reduction in cytotoxicity (from 15.1% to 7.6% hemolysis) and mutagenicity (81.3-82.3% reduction) after treatment.[5] | Hemolytic and Ames tests[5][8] |
| General Environmental Fate | Primary removal mechanisms are biodegradation and photodegradation.[7] | LC-MS, MSMS[7] |
A logical workflow for the analysis of dye degradation is provided below.
References
Spectroscopic Properties of C.I. Reactive Yellow 185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, C.I. Reactive Yellow 185. Due to the limited availability of specific experimental data in the public domain for this particular dye, this guide also outlines detailed, generalized experimental protocols for obtaining the requisite spectroscopic data, based on established methodologies for similar reactive azo dyes.
Introduction to C.I. This compound
C.I. This compound is a synthetic azo dye, appearing as a green-light yellow or orange powder, utilized across various industries including textiles, paper, plastics, and cosmetics.[1][2][3][4] Its reactive nature allows it to form covalent bonds with substrates, providing strong and lasting coloration.[4] Understanding its spectroscopic profile is crucial for quality control, research into its properties, and potential new applications.
Table 1: General Properties of C.I. This compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 111211-44-0 | [1][3][5] |
| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [1] |
| Molecular Weight | 981.53 g/mol | [1] |
| Chemical Class | Azo Dye | [1] |
| Appearance | Green-light yellow / Orange powder | [1][4] |
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye. For a yellow dye, the λmax is expected in the violet-blue region of the spectrum. A study on an unspecified "reactive yellow dye" reported a λmax at 410 nm, which may be indicative for this class of dyes.[6]
Table 2: UV-Visible Spectroscopic Data for C.I. This compound
| Parameter | Value |
| Solvent | Deionized Water |
| λmax (nm) | Data not available in searched literature. (Expected ~400-420 nm) |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data not available in searched literature. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for azo groups, sulfonic acid groups, aromatic rings, and other functional moieties present in its complex structure.
Table 3: Expected FT-IR Characteristic Peaks for C.I. This compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | O-H Stretch | Hydroxyl, Water |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1600-1580 | C=C Stretch | Aromatic Ring |
| ~1500-1450 | N=N Stretch | Azo Group |
| ~1200-1150 & ~1050-1000 | S=O Stretch | Sulfonic Acid Salts |
| ~850-750 | C-H Bend | Aromatic Substitution |
| ~700-600 | C-Cl Stretch | Chloro-triazine Ring |
| Note: | This table is illustrative. Actual peak positions may vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) would provide detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms in the molecule.
Table 4: Expected NMR Data for C.I. This compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Proton/Carbon Environments |
| ¹H NMR | 6.5 - 8.5 | Aromatic protons |
| 3.5 - 4.5 | Protons on ethyl group | |
| 2.0 - 2.5 | Methyl protons | |
| ¹³C NMR | 160 - 180 | Carbonyl carbons |
| 110 - 150 | Aromatic and triazine ring carbons | |
| 40 - 60 | Ethyl group carbons | |
| 10 - 20 | Methyl carbon | |
| Note: | This table is illustrative and based on general chemical shift ranges. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for C.I. This compound.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of C.I. This compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with deionized water to be used as the blank reference.
-
Measurement: Record the absorbance spectrum of the dye solution from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the exact concentration (c) and path length (l) are known.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid C.I. This compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the dye sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks. Assign these peaks to their corresponding functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of C.I. This compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral lines.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ¹H signals.
-
Spectral Analysis: Assign the chemical shifts to the respective protons and carbons in the molecular structure.
Synthesis Pathway
The manufacturing of C.I. This compound is a multi-step process involving diazotization, coupling, and condensation reactions.[1]
Conclusion
This technical guide consolidates the known information about C.I. This compound and provides standardized protocols for its spectroscopic characterization. While there is a notable absence of published, specific spectral data for this dye, the methodologies outlined herein provide a clear path for researchers to obtain this crucial information. The acquisition and publication of such data would be a valuable contribution to the fields of analytical chemistry, materials science, and industrial dyeing.
References
"solubility of Reactive yellow 185 in different solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 185 is an azo dye utilized primarily in the textile industry for coloring cellulosic fibers.[1][2] Its chemical structure, belonging to the reactive class of dyes, allows it to form covalent bonds with fibers, ensuring color fastness.[3] Understanding the solubility of this dye in various solvents is crucial for optimizing dyeing processes, developing new formulations, and conducting toxicological or environmental impact studies.
Solubility Data
Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly accessible scientific literature. However, general solubility characteristics of reactive dyes can provide a baseline for estimation. Reactive dyes are designed to be soluble in water, especially under alkaline conditions, to facilitate the dyeing process. Their solubility in organic solvents varies significantly based on the specific chemical structure of the dye and the nature of the solvent.
The following table summarizes the general solubility expectations for reactive dyes, which can be used as a preliminary guide for experiments involving this compound.
| Solvent Class | Solvent Examples | General Solubility of Reactive Dyes | Factors Influencing Solubility |
| Aqueous Solutions | Water, Brine | Generally high, can range from 100 to 400 g/L for some reactive dyes.[4] | pH, temperature, presence of electrolytes (salts can decrease solubility).[5][6] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to high | The polarity and hydrogen bonding capacity of the solvent. |
| Polar Protic Solvents | Methanol, Ethanol | Generally lower than in water, but some solubility is expected. | The alkyl chain length of the alcohol can affect solubility. |
| Nonpolar Solvents | Toluene, Hexane | Very low to insoluble | Azo dyes without solubilizing groups are generally insoluble in nonpolar solvents.[7] |
Experimental Protocol: Gravimetric Determination of Solubility
This section details a standard gravimetric method for determining the solubility of this compound in a given solvent. This method is reliable and relies on straightforward laboratory equipment.[8][9]
2.1. Objective
To quantify the solubility of this compound in a specific solvent at a controlled temperature.
2.2. Materials and Equipment
-
This compound dye powder
-
Selected solvent (e.g., deionized water, ethanol, DMF)
-
Analytical balance (accurate to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm pore size)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
2.3. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the suspension to settle.
-
To further separate the undissolved solid, centrifuge the suspension at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.
-
-
Isolation of the Saturated Solution:
-
Carefully withdraw a precise volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
For complete removal of any remaining solid particles, pass the collected supernatant through a syringe filter (0.45 µm) into a pre-weighed, dry evaporating dish.
-
-
Solvent Evaporation:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80 °C for water).
-
Continue drying until a constant weight of the dried dye residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
2.4. Data Calculation
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried dye (g) / Volume of saturated solution taken (L))
2.5. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric Solubility Determination Workflow.
References
- 1. Cas 111211-44-0,this compound | lookchem [lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Thermal Stability of Reactive Azo Dyes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Reactive dyes are a cornerstone of the textile industry, prized for their vibrant colors and excellent fastness properties, which are achieved through the formation of covalent bonds with fibers. Reactive Yellow 185 is a prominent member of the azo class of reactive dyes. Understanding the thermal stability of these dyes is critical for optimizing dyeing processes, ensuring product quality, and for the development of safe and stable formulations. This technical guide provides an in-depth analysis of the thermal stability of reactive azo dyes, with a focus on the general behavior of this class of compounds due to the limited publicly available data specifically for this compound. The information presented herein is a synthesis of findings from studies on analogous reactive and water-soluble azo dyes.
General Thermal Behavior of Reactive Azo Dyes
Reactive azo dyes are complex organic molecules that typically exhibit multi-stage decomposition profiles when subjected to increasing temperatures. Unlike some simpler organic compounds, many water-soluble azo dyes, including reactive dyes, do not exhibit a sharp melting point and instead undergo gradual decomposition.[1] The thermal degradation process is influenced by factors such as the specific molecular structure, the presence of various functional groups, and intermolecular interactions.[1]
The initial weight loss observed in thermogravimetric analysis (TGA) is often attributed to the loss of moisture. The primary decomposition of the dye molecule generally occurs at higher temperatures and involves the cleavage of the characteristic azo bond (-N=N-). This cleavage can lead to the formation of aromatic amines and the release of nitrogen gas.[2][3] Subsequent degradation at even higher temperatures involves the breakdown of the aromatic structures.[2] Studies on some water-soluble azo naphthalene dyes have indicated degradation temperatures commencing above 280°C.[1]
Quantitative Thermal Analysis Data
Due to the absence of specific thermal analysis data for this compound in the reviewed literature, the following table summarizes the thermal decomposition characteristics of analogous azo dyes to provide a representative understanding.
| Dye Description | Onset of Decomposition (Tonset) | Key Decomposition Stages | Reference |
| Water-Soluble Azo Naphthalene Dyes | > 280 °C | Gradual decomposition without a distinct melting process. | [1] |
| Azobenzene Dyes | 200 - 270 °C | Cleavage of the azo bond. | [2] |
| Novel Azo Dye | ~290 °C | Initial decomposition with 68.27% weight loss up to 600°C. DSC showed melting at 230°C and an exothermic peak at 600°C. | [4] |
| Yellow Bis-Azo Dyes with Anthracene | ~250 °C | Stable up to this temperature, with melting points around 224-225°C. Decomposition occurs in two exothermic stages. | [5] |
Experimental Protocols
The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability of reactive azo dyes.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of the dye as a function of temperature.
Apparatus: A thermogravravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying transitions such as melting and decomposition.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference pans are heated from a sub-ambient temperature to a final temperature (e.g., 400-600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.
Visualizing Thermal Degradation Pathways
The following diagrams illustrate the general workflow for thermal analysis and a simplified representation of the decomposition pathway for a generic reactive azo dye.
Caption: Experimental workflow for the thermal analysis of reactive azo dyes.
Caption: Simplified thermal decomposition pathway of a generic reactive azo dye.
References
"Reactive yellow 185 material safety data sheet"
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Reactive Yellow 185 (CAS No. 111211-44-0), a significant azo dye. The information presented herein is a synthesis of available material safety data sheets for similar reactive dyes, product information, and scientific literature. This document is intended to inform researchers, scientists, and drug development professionals about the chemical identity, physicochemical properties, toxicological profile, and safe handling of this compound.
Chemical and Physical Properties
This compound is an azo dye characterized by its vibrant green-light yellow to orange powder appearance.[1][2] It is utilized in various industries, including textiles, paper, plastics, and cosmetics, for its coloring properties and good fastness.[3]
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Source(s) |
| CAS Number | 111211-44-0 | [1][3][4] |
| Molecular Formula | C27H24ClK3N8O15S4 | [1][4] |
| Molecular Weight | 981.53 g/mol | [1][4] |
| Synonyms | C.I. This compound, Reactofix Yellow ME-7GL | [1][3] |
| Physical State | Powder | [2] |
| Color | Green-light yellow to orange | [1][2] |
| Solubility | A patent for a composite reactive yellow dye with a similar structure mentions a solubility of over 200 g/L.[5] General information on similar reactive dyes suggests solubilities can range from 100 to 400 g/L.[6] | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Flash Point | Not available | [3] |
Toxicological Profile
The toxicological data for C.I. This compound is not extensively detailed in the available literature. However, data from similar reactive dyes and general knowledge of this class of compounds provide some insights. A study on the degradation of Reactive Yellow 18 showed that the untreated dye exhibited cytotoxic and mutagenic properties.[7] It is important to note that after fixation to a substrate, the toxicological properties of reactive dyes change as the reactive group is no longer present.[8]
Table 2: Summary of Toxicological Data for Reactive Dyes
| Test | Species | Route | Result | Notes | Source(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | Based on information for similar or identical products. | [8] |
| Skin Irritation/Corrosion | Not specified | Dermal | May cause skin irritation and sensitization. | General finding for reactive dyes. | [8][9] |
| Eye Irritation/Corrosion | Not specified | Ocular | May cause eye irritation. | General finding for reactive dyes. | [8] |
| Respiratory Sensitization | Human | Inhalation | May cause respiratory sensitization. | The ability of reactive dyes to combine with human serum albumin can lead to allergic reactions. | [8] |
| Mutagenicity | Not specified | In vitro | Untreated dye showed mutagenic nature. | Study on Reactive Yellow 18. | [7] |
| Cytotoxicity | Not specified | In vitro | Untreated dye showed cytotoxic nature. | Study on Reactive Yellow 18. | [7] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of C.I. This compound are not available in the public domain. However, standardized methods, such as those provided by the EU Directive 67/548/EEC, are typically employed for assessing the physicochemical, toxicological, and ecotoxicological properties of chemical substances.[9] These protocols include tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, and mutagenicity.[9] For instance, skin irritation is often tested on albino rabbits with an observation period of up to 72 hours.[9]
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by C.I. This compound.
Environmental Fate and Ecotoxicity
Reactive dyes, in general, are known to be water-soluble and can persist in the environment.[10] Their removal from wastewater is a significant consideration for industries utilizing these compounds.
Table 3: Ecotoxicity Data for Azo Reactive Dyes
| Test | Species | Duration | Result | Notes | Source(s) |
| Acute Toxicity to Fish (LC50) | Rainbow Trout (Oncorhynchus mykiss) | 48 hours | 75 mg/L | For a polyazo direct dye, considered representative. | [10] |
| Acute Toxicity to Aquatic Invertebrates (LC50) | Daphnia magna | Not specified | More sensitive than fish species. | General finding for azo reactive dyes. | [10] |
| Chronic Toxicity to Aquatic Invertebrates (NOEC) | Daphnia magna | 21 days | 1.25 mg/L | For Reactive Black 5, indicating high chronic toxicity. | [10] |
| Chronic Toxicity to Aquatic Invertebrates (LOEC) | Daphnia magna | 21 days | 2.5 mg/L | For Reactive Black 5. | [10] |
Safe Handling and Personal Protective Equipment (PPE)
The safe handling of C.I. This compound is crucial to minimize exposure and potential health risks. The following workflow outlines the recommended procedures for handling this substance in a laboratory or industrial setting.
Logical Relationship of Hazard Identification and Control
Understanding the potential hazards of a chemical is the first step in implementing effective control measures. The following diagram illustrates the logical flow from hazard identification to the implementation of control strategies for C.I. This compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 111211-44-0,this compound | lookchem [lookchem.com]
- 4. dyeschemical.com [dyeschemical.com]
- 5. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]
- 6. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. mdpi.com [mdpi.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. sdc.org.uk [sdc.org.uk]
- 10. Screening Assessment - Canada.ca [canada.ca]
Methodological & Application
Application Notes and Protocols for Reactive Yellow 185 in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Reactive Yellow 185 for dyeing cellulosic textiles, particularly cotton. The information is compiled from technical data sheets and established principles of reactive dyeing. While specific research studies detailing the application of this compound were not available in the public domain, the following protocols and data represent a standard approach for the use of similar reactive dyes.
Properties of this compound
This compound is a water-soluble azo dye known for its bright, greenish-yellow shade. It is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose. The dye forms a covalent bond with the hydroxyl groups of the cellulose under alkaline conditions, resulting in excellent wash fastness.
Chemical and Physical Properties:
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 111211-44-0 |
| Molecular Formula | C27H24ClK3N8O15S4 |
| Molecular Weight | 981.53 g/mol |
| Appearance | Greenish-yellow powder |
| Solubility | High in water |
Experimental Protocols
The following is a generalized protocol for the exhaust dyeing of cotton fabric with this compound. The parameters can be optimized to achieve desired shades and performance.
Materials and Equipment
-
Scoured and bleached 100% cotton fabric
-
This compound dye
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soaping agent
-
Laboratory dyeing machine (e.g., Mathis Labomat or similar)
-
Spectrophotometer for color measurement
-
Standard laboratory glassware
Dyeing Procedure
-
Preparation of the Dyebath:
-
Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) to 1:20.
-
Add the required amount of this compound, previously dissolved in a small amount of warm water, to the dyebath.
-
Add the specified amount of Glauber's salt to the dyebath.
-
-
Dyeing Cycle:
-
Enter the cotton fabric into the dyebath at room temperature.
-
Run the machine for 10 minutes.
-
Raise the temperature to 60°C over 20 minutes.
-
Run the machine for 30 minutes at 60°C.
-
Add the required amount of soda ash, previously dissolved in water, to the dyebath in two portions over 10 minutes.
-
Continue the dyeing process for a further 60 minutes at 60°C.
-
-
Aftertreatment (Washing-off):
-
Drain the dyebath.
-
Rinse the fabric with cold water for 10 minutes.
-
Neutralize the fabric with a 0.5 g/L solution of acetic acid at 40°C for 10 minutes.
-
Soap the fabric with a 2 g/L solution of a non-ionic soaping agent at 95°C for 15 minutes.
-
Rinse the fabric with hot water for 10 minutes.
-
Rinse the fabric with cold water for 10 minutes.
-
Squeeze and air-dry the fabric.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.
Data Presentation
Recipe for Different Shades
The following table provides a sample recipe for achieving light, medium, and deep shades on cotton fabric. These are starting points and may require optimization based on the specific fabric and equipment used.
| Component | Light Shade (0.5% owf) | Medium Shade (1.5% owf) | Deep Shade (3.0% owf) |
| This compound | 0.5% | 1.5% | 3.0% |
| Glauber's Salt | 40 g/L | 60 g/L | 80 g/L |
| Soda Ash | 10 g/L | 15 g/L | 20 g/L |
| Liquor Ratio | 1:20 | 1:20 | 1:20 |
| Dyeing Temperature | 60°C | 60°C | 60°C |
| Dyeing Time | 60 min | 60 min | 60 min |
% owf = percentage on the weight of fabric
Fastness Properties
The following table summarizes the expected fastness properties of cotton dyed with this compound according to ISO standards.
| Fastness Property | ISO Standard | Rating (1-5, 5 is best) |
| Light Fastness | ISO 105-B02 | 5-6 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Washing Fastness (Change in Shade) | ISO 105-C06 | 5 |
| Water Fastness (Staining) | ISO 105-E01 | 4-5 |
| Water Fastness (Change in Shade) | ISO 105-E01 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 |
| Perspiration Fastness (Change in Shade) | ISO 105-E04 | 5 |
| Dry Rubbing Fastness | ISO 105-X12 | 4-5 |
| Wet Rubbing Fastness | ISO 105-X12 | 4 |
Signaling Pathways and Logical Relationships
Dye-Fiber Interaction
The dyeing process with reactive dyes involves several key stages. Initially, the dye is adsorbed onto the surface of the fiber from the aqueous solution, a process facilitated by the presence of an electrolyte like Glauber's salt, which reduces the natural repulsion between the anionic dye and the negatively charged cotton fiber. In the subsequent fixation stage, the addition of an alkali, such as soda ash, raises the pH of the dyebath. This high pH activates the hydroxyl groups on the cellulose, which then act as nucleophiles, attacking the reactive group on the dye molecule to form a strong, permanent covalent bond.
Application Notes and Protocols for the Quantification of Reactive Yellow 185
These application notes provide detailed protocols for the quantification of Reactive Yellow 185, a green-light yellow azo dye, in various matrices.[1] The methodologies are intended for researchers, scientists, and professionals in drug development and textile industries. The protocols are based on established analytical techniques for similar reactive dyes and synthetic colorants.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the separation and quantification of this compound from other dyes and impurities. A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying and quantifying different components in a mixture.[2]
Experimental Protocol:
-
Standard Preparation:
-
Sample Preparation (e.g., from textile samples):
-
Accurately weigh 1 gram of the textile sample.
-
Extract the dye with 20 mL of methanol under sonication at 50°C for 30 minutes.[3]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PTFE filter.[3]
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[3]
-
-
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution can be employed for complex mixtures. A common starting point is a gradient of acetonitrile and water (containing an ion-pairing agent like tetrabutylammonium bromide if needed).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: Monitor at the maximum absorption wavelength (λmax) of this compound. For initial analysis, a DAD can scan a range of wavelengths to determine the optimal wavelength.[2] For a similar reactive yellow dye ("Yellow-GR"), the λmax was found to be 415 nm.[5]
-
Column Temperature: Room temperature.[4]
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | [3] |
| Recovery | 81.8 % to 114.1 % | [3] |
| Repeatability (%RSD) | 1.1 % to 16.3 % | [3] |
Note: These values are for a multi-dye LC/MS/MS method and should be established specifically for this compound using the HPLC-DAD method.
Experimental Workflow:
References
Application Note: Quantitative Analysis of Reactive Yellow 185 using UV-Vis Spectroscopy
Introduction
Reactive Yellow 185 is a type of azo dye widely used in the textile industry for dyeing cellulosic fibers.[1] Its widespread use necessitates accurate and efficient analytical methods for its quantification in various matrices, including wastewater, textile effluents, and dye formulations. This application note describes a detailed protocol for the quantitative analysis of this compound using UV-Visible (UV-Vis) spectroscopy, a simple, cost-effective, and reliable analytical technique. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[2][3][4][5]
Principle
UV-Vis spectroscopy measures the amount of light absorbed by a sample at a specific wavelength.[6] For a given analyte in a solution, the absorbance is directly proportional to its concentration, according to the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹)[3][4][7]
By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λmax), its concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.[7] While the specific λmax for this compound is not definitively cited in the provided search results, similar reactive yellow dyes show a λmax in the range of 410-420 nm.[8][9] For the purpose of this protocol, we will assume a λmax of 415 nm, which should be experimentally verified.
Experimental Protocol
Materials and Equipment
-
This compound (CAS No: 111211-44-0)[10]
-
Deionized water (for solvent)
-
UV-Vis Spectrophotometer (double beam or array detector)[6]
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
-
Analytical balance
Preparation of Standard Solutions
2.1. Stock Standard Solution (e.g., 100 mg/L or a specific molarity):
-
Accurately weigh a precise amount of this compound powder. Note: The molecular weight of this compound is 981.53 g/mol (for the tripotassium salt form C27H24ClK3N8O15S4).[10]
-
Dissolve the weighed powder in a small amount of deionized water in a 100 mL volumetric flask.
-
Once fully dissolved, dilute to the mark with deionized water and mix thoroughly. This is your stock solution.
2.2. Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.[12] For example, prepare standards of 1, 2, 5, 10, and 20 mg/L.
-
To prepare a 10 mg/L standard from a 100 mg/L stock, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Repeat this process to prepare the other working standards.
UV-Vis Spectrophotometer Setup and Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300-700 nm) to determine the λmax of this compound.
-
Use deionized water as the blank solution to zero the instrument.[7][11]
-
Measure the absorbance of one of the mid-range standard solutions across the set wavelength range to identify the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to measure absorbance at the determined λmax (assumed to be 415 nm for this protocol).
-
Measure the absorbance of the blank, each working standard solution (from lowest to highest concentration), and the unknown sample(s).[11] Ensure the cuvette is rinsed with the solution to be measured before filling.
Data Analysis
-
Record the absorbance values for each standard solution.
-
Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[7][12]
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value close to 1.
-
Use the equation of the line to calculate the concentration of this compound in the unknown sample(s) based on their measured absorbance.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 111211-44-0 | [10] |
| Molecular Formula | C27H24ClK3N8O15S4 | [10] |
| Molecular Weight | 981.53 g/mol | [10] |
| Appearance | Orange Powder | [1] |
| λmax (in water) | ~415 nm (to be determined experimentally) | [8][9] |
Table 2: Hypothetical Calibration Data for this compound
| Standard Concentration (mg/L) | Absorbance at 415 nm (AU) |
| 1.0 | 0.112 |
| 2.0 | 0.225 |
| 5.0 | 0.560 |
| 10.0 | 1.123 |
| 20.0 | 2.248 |
Table 3: Analysis of an Unknown Sample
| Sample ID | Absorbance at 415 nm (AU) | Calculated Concentration (mg/L) |
| Unknown Sample 1 | 0.785 | 7.00 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a straightforward and effective protocol for the quantification of this compound using UV-Vis spectroscopy. The method is highly adaptable and can be implemented in various research and quality control settings. Accurate determination of the λmax and careful preparation of standard solutions are critical for obtaining reliable results.
References
- 1. nbinno.com [nbinno.com]
- 2. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 3. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 6. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. researchgate.net [researchgate.net]
- 9. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 12. sites.nd.edu [sites.nd.edu]
Application Notes and Protocols for FTIR Analysis of Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 185 is a synthetic azo dye belonging to the reactive class of dyes.[1] These dyes form covalent bonds with the substrate they are applied to, typically cellulosic fibers, resulting in excellent wash fastness.[2][3] The chemical structure of this compound contains several functional groups, including an azo group (-N=N-), sulfonic acid groups (-SO3H), a vinyl sulfone group (-SO2CH=CH2) as a reactive moiety (often present as a precursor), a triazine ring, and aromatic structures.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for the FTIR analysis of this compound, outlining sample preparation, instrument parameters, and the interpretation of the resulting spectrum.
Chemical Structure of this compound
-
Molecular Formula: C₂₇H₂₄ClK₃N₈O₁₅S₄[1]
-
Molecular Weight: 981.53 g/mol [1]
-
CAS Number: 111211-44-0[1]
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the vibrations of atoms within a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrometer collects an interferogram of the sample, which is then converted into a spectrum using a mathematical Fourier transform. The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where peaks correspond to specific functional groups.
Experimental Protocols
I. Sample Preparation
The choice of sample preparation method depends on the physical state of the this compound sample (e.g., powder, solution). For solid dye powder, the following methods are recommended:
A. Potassium Bromide (KBr) Pellet Method
This is a common method for preparing solid samples for transmission FTIR.
-
Grinding: Dry a small amount of high-purity potassium bromide (KBr) in an oven to remove any moisture. In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, uniform powder.
-
Mixing: Add about 100-200 mg of the dried KBr to the mortar and gently mix it with the ground dye sample.
-
Pelletizing: Transfer the mixture to a pellet press die. Apply pressure to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
B. Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Analysis: Collect the FTIR spectrum.
II. Instrumentation and Data Acquisition
A. Instrument: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is required.
B. Instrument Parameters:
| Parameter | Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 (signal-averaged) |
| Apodization | Happ-Genzel |
| Mode | Transmittance or Absorbance |
C. Data Acquisition Workflow:
References
Application Note: Analysis of Reactive Yellow 185 Degradation Products by LC-MS
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and analysis of degradation products of the azo dye Reactive Yellow 185. Azo dyes are prevalent in the textile industry and their degradation products can be of environmental concern. The described methodology provides a robust framework for researchers and scientists to monitor the degradation of this compound in various matrices. The protocol includes sample preparation, detailed LC-MS parameters, and data analysis strategies. While specific data for this compound is not extensively available in published literature, this note utilizes data from the closely related azo dye, Reactive Yellow 18, as a representative example to illustrate the analytical approach.
Introduction
This compound is a widely used azo dye in the textile industry, characterized by the presence of one or more azo (-N=N-) groups.[1] The release of such dyes into industrial effluents is a significant environmental issue. Various advanced oxidation processes (AOPs) and biological treatments are employed to degrade these dyes into less harmful substances. Monitoring the efficiency of these degradation processes and identifying the resulting byproducts is crucial for assessing the environmental impact and optimizing treatment protocols. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique for separating and identifying these degradation products due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the analysis of this compound degradation products using LC-MS.
Experimental Workflow
The overall experimental workflow for the analysis of this compound degradation products is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound degradation products.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and pre-concentrate the analytes.
Materials:
-
Textile effluent or laboratory-degraded dye solution
-
0.22 µm syringe filters
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Protocol:
-
Filtration: Centrifuge the collected sample to remove suspended solids. Filter the supernatant through a 0.22 µm syringe filter.
-
Extraction (Choose one):
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered sample onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar impurities.
-
Elute the analytes with methanol.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the filtered sample as needed (e.g., acidic for aromatic amines).
-
Extract the sample with an equal volume of ethyl acetate.
-
Repeat the extraction twice.
-
Pool the organic layers.
-
-
-
Drying and Reconstitution: Evaporate the eluent from SPE or the pooled organic layers from LLE to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
LC-MS Method
The following parameters are based on typical methods for azo dye analysis and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B for 1 min, ramp to 90% B in 15 min, hold for 2 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative modes |
| Capillary Voltage | 4.0 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range | 100 - 800 m/z |
Data Presentation
The following table summarizes the m/z values of potential degradation products of Reactive Yellow 18, a close analog of this compound, identified by LC-MS in a previous study.[1] These values can serve as a starting point for identifying the degradation products of this compound.
| Retention Time (min) | m/z | Proposed Compound |
| 1.28 | 90.0 | Oxalic acid or (Z)-N-(iminomethyl)-formimidoyl chloride |
| 1.28 | 130.0 | 4-chloro-1,3,5-triazin-2-amine |
| 1.28 | 179.0 | Sodium benzosulfate |
| 1.28 | 241.1 | Sodium-4-chloro-2-diazenylbenzenesulfonate |
| 1.28 | 296.17 | Sodium 2-aminobenzene-1,4-disulfonate |
Note: The retention times are from a specific study and will vary depending on the exact chromatographic conditions.
Proposed Degradation Pathway
The degradation of azo dyes typically initiates with the cleavage of the azo bond, which is the chromophoric group responsible for the color. This is followed by the breakdown of the resulting aromatic amines into smaller, less complex molecules. The following diagram illustrates a plausible degradation pathway for a representative sulfonated azo dye.
Caption: Proposed degradation pathway of this compound.
Conclusion
This application note provides a detailed and practical guide for the analysis of this compound degradation products using LC-MS. The outlined protocols for sample preparation and LC-MS analysis, along with the representative data and proposed degradation pathway, offer a solid foundation for researchers in the field. It is important to emphasize that the provided LC-MS parameters and degradation product m/z values may require optimization and validation for the specific experimental conditions and analytical instrumentation used.
References
Application Notes and Protocols for Staining Cellulose Fibers with Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of cellulose fibers using Reactive Yellow 185, a reactive azo dye. The information is intended to guide researchers in achieving consistent and vibrant staining for visualization and analysis of cellulosic materials.
Introduction
This compound (C.I. This compound) is a water-soluble anionic dye belonging to the azo class of compounds.[1] Its molecular structure contains reactive groups that, under alkaline conditions, form covalent bonds with the hydroxyl groups present in cellulose.[2] This covalent linkage results in excellent color fastness, making it suitable for applications where permanence is desired.[2] The dye imparts a green-light yellow coloration to the fibers.[1] Staining with reactive dyes is a common method for coloring cellulosic fabrics such as cotton and linen, as well as regenerated cellulose fibers.[3][4]
Chemical Information
| Property | Value |
| Chemical Name | C.I. This compound |
| CAS Number | 111211-44-0[1] |
| Molecular Formula | C27H24ClK3N8O15S4[1] |
| Molecular Weight | 981.53 g/mol [1] |
| Class | Azo Dye[1] |
Experimental Protocols
The following protocols are generalized from standard reactive dyeing procedures for cellulose fibers and should be optimized for specific applications.
Materials
-
Cellulose fiber samples (e.g., cotton, linen, viscose)
-
This compound dye powder
-
Sodium chloride (NaCl) or Glauber's salt (Na2SO4)
-
Sodium carbonate (Na2CO3, soda ash) or Sodium hydroxide (NaOH)[5]
-
Distilled or deionized water
-
Beakers or dyeing vessels
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating)
-
pH meter or pH indicator strips
-
Washing beakers
-
Neutral soap or surfactant
-
Protective equipment (gloves, safety glasses, lab coat)
Protocol 1: Exhaust Dyeing of Cellulose Fibers
This method is suitable for loose fibers, yarns, or small fabric samples.
1. Preparation of the Dyebath a. Weigh the dry cellulose fiber sample. b. Calculate the required amount of this compound dye. A typical starting concentration is 1% on weight of fiber (owf). c. Prepare the dyebath with a liquor ratio of 1:20 to 1:30 (e.g., for 1 gram of fiber, use 20-30 mL of water).[2] d. Dissolve the pre-weighed this compound in the calculated volume of distilled water at room temperature. e. Add an electrolyte, such as sodium chloride (e.g., 50-80 g/L), to the dyebath. The electrolyte helps in the exhaustion of the dye onto the fiber.
2. Dyeing Procedure a. Immerse the wetted cellulose fiber sample into the dyebath at room temperature. b. Gradually raise the temperature of the dyebath to 40-60°C while stirring.[6] c. Maintain this temperature for 20-30 minutes to allow for dye penetration into the fibers.
3. Fixation of the Dye a. Prepare a solution of alkali, such as sodium carbonate (soda ash). The amount can range from 5 to 20 g/L. b. Add the alkali to the dyebath in portions over 10-15 minutes to raise the pH to approximately 10.5-11.5. This initiates the covalent bonding of the dye to the cellulose. c. Continue the dyeing process at 40-60°C for another 30-60 minutes with continuous stirring.[3]
4. Rinsing and Soaping a. After the fixation time, remove the dyed sample from the dyebath. b. Rinse the sample thoroughly with cold water to remove unfixed dye and excess alkali. c. Prepare a soaping bath containing a neutral soap or surfactant (e.g., 1-2 g/L) in distilled water. d. Wash the dyed sample in the soaping bath at or near boiling temperature (90-100°C) for 10-15 minutes to remove any loosely bound dye. e. Rinse the sample again with hot and then cold water until the rinse water is clear. f. Squeeze out excess water and allow the stained fibers to air dry.
Data Presentation
The following table can be used to record and compare experimental results for optimization of the staining protocol.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Dye Concentration (% owf) | |||
| Liquor Ratio | |||
| Electrolyte Conc. (g/L) | |||
| Dyeing Temperature (°C) | |||
| Dyeing Time (min) | |||
| Alkali Conc. (g/L) | |||
| Fixation Temperature (°C) | |||
| Fixation Time (min) | |||
| Visual Color Intensity | |||
| Microscopic Image Ref. | |||
| Notes |
Visualizations
Mechanism of Staining
The staining process involves the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose polymer. This reaction is facilitated by an alkaline environment.
Caption: Covalent bond formation between this compound and cellulose.
Experimental Workflow
The overall experimental workflow for staining cellulose fibers with this compound can be summarized in the following steps.
Caption: Experimental workflow for staining cellulose fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Transforming waste cellulosic fabric dyed with Reactive Yellow C4GL into value textile by a microwave assisted energy efficient system of color stripping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103266507A - Reactive dye cosolvent staining method for cellulose fabric - Google Patents [patents.google.com]
- 4. EP1386947A1 - Disazo compound, reactive dye composition, and methods of dyeing cellulose or cellulose-containing fiber - Google Patents [patents.google.com]
- 5. Sodium hydroxide - Wikipedia [en.wikipedia.org]
- 6. EP0525805A2 - Fiber reactive dye composition and method for dyeing or printing fiber materials using the composition - Google Patents [patents.google.com]
Application Notes and Protocols: Adsorption of Reactive Yellow 185 on Activated Carbon
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for studying the adsorption of Reactive Yellow 185, an anionic azo dye, onto activated carbon. This document outlines the preparation of materials, experimental procedures, and data analysis techniques commonly employed in such studies.
Introduction
Reactive dyes, such as this compound (RY 185), are widely used in the textile industry due to their ability to form covalent bonds with fibers, resulting in excellent colorfastness.[1] However, a significant portion of these dyes can be lost in wastewater during the dyeing process, contributing to water pollution.[2] Activated carbon is a highly effective adsorbent for removing various dyes from aqueous solutions due to its large surface area and porous structure.[3][4] Understanding the adsorption characteristics of RY 185 on activated carbon is crucial for designing efficient wastewater treatment systems.
This document provides a comprehensive set of protocols for investigating the adsorption of RY 185 on activated carbon, including batch experiments to determine the effects of key parameters, and the application of common kinetic and isotherm models for data analysis.
Materials and Methods
Materials
-
Adsorbate: this compound (RY 185)
-
Adsorbent: Commercially available activated carbon (or laboratory-prepared).
-
Reagents:
-
Hydrochloric acid (HCl) for pH adjustment.
-
Sodium hydroxide (NaOH) for pH adjustment.
-
Deionized water.
-
Preparation of Adsorbent
Commercially available activated carbon can be used directly after washing with deionized water to remove any impurities and then drying in an oven. Alternatively, activated carbon can be prepared from various carbonaceous precursors (e.g., coconut shells, wood, agricultural waste) through physical or chemical activation.[4][6]
Protocol for Laboratory Preparation (Chemical Activation):
-
Select a suitable carbonaceous precursor (e.g., crushed coconut shells).
-
Wash the precursor thoroughly with deionized water to remove dirt and debris.
-
Dry the washed material in an oven at 110°C for 24 hours.
-
Impregnate the dried material with a chemical activating agent, such as phosphoric acid (H₃PO₄) or zinc chloride (ZnCl₂).[6]
-
Carbonize the impregnated material in a furnace at a high temperature (e.g., 500-800°C) under an inert atmosphere (e.g., nitrogen).
-
After cooling, wash the activated carbon with deionized water to remove the activating agent and other impurities until the pH of the washing water is neutral.
-
Dry the final activated carbon product in an oven at 110°C for 24 hours.
-
Sieve the activated carbon to obtain a uniform particle size.
Preparation of Adsorbate Stock Solution
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Working solutions of desired concentrations can be prepared by diluting the stock solution.
Experimental Protocols: Batch Adsorption Studies
Batch adsorption experiments are performed to evaluate the effects of various parameters on the adsorption of RY 185 onto activated carbon.
General Batch Adsorption Procedure
-
Add a known amount of activated carbon (adsorbent dosage) to a series of flasks containing a fixed volume of RY 185 solution of a specific initial concentration.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined period.
-
At specific time intervals, withdraw samples from the flasks.
-
Separate the activated carbon from the solution by centrifugation or filtration.
-
Determine the remaining concentration of RY 185 in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.
-
The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe, mg/g) can be calculated using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Effect of pH
-
Prepare a series of RY 185 solutions of a fixed initial concentration.
-
Adjust the pH of each solution to a different value within a range (e.g., 2-11).[7]
-
Add a fixed amount of activated carbon to each solution.
-
Agitate the mixtures until equilibrium is reached.
-
Determine the equilibrium concentration of the dye and calculate the adsorption capacity at each pH. Anionic dyes are generally better adsorbed in acidic solutions.[3]
Effect of Contact Time (Adsorption Kinetics)
-
Prepare an RY 185 solution of a fixed initial concentration and pH.
-
Add a fixed amount of activated carbon.
-
Agitate the mixture and withdraw samples at different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes) until equilibrium is reached.[8]
-
Analyze the dye concentration at each time point to determine the adsorption rate.
Effect of Initial Dye Concentration (Adsorption Isotherm)
-
Prepare a series of RY 185 solutions with varying initial concentrations (e.g., 50-500 mg/L).[9]
-
Adjust the pH to the optimal value determined from the pH effect study.
-
Add a fixed amount of activated carbon to each solution.
-
Agitate the mixtures until equilibrium is reached.
-
Determine the equilibrium concentration and calculate the adsorption capacity for each initial concentration.
Effect of Temperature (Thermodynamic Study)
-
Perform the adsorption isotherm experiments at different temperatures (e.g., 25°C, 35°C, 45°C).[10]
-
Analyze the data to determine thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). If adsorption is favored by higher temperatures, it is endothermic.[3]
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of pH on RY 185 Adsorption
| pH | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 10 |
Table 2: Kinetic Model Parameters for RY 185 Adsorption
| Kinetic Model | Parameters |
| qe (mg/g) | k₁ (1/min) |
| Pseudo-First-Order | |
| qe (mg/g) | k₂ (g/mg·min) |
| Pseudo-Second-Order |
Note: For many dye adsorption studies, the pseudo-second-order kinetic model provides a better fit.[3]
Table 3: Isotherm Model Parameters for RY 185 Adsorption
| Isotherm Model | Parameters | |
| q_max (mg/g) | K_L (L/mg) | R² |
| Langmuir | ||
| K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² |
| Freundlich |
Note: The Langmuir isotherm often represents monolayer adsorption well.[3]
Table 4: Thermodynamic Parameters for RY 185 Adsorption
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | |||
| 308 | |||
| 318 |
Visualization of Workflows and Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for the adsorption study of this compound on activated carbon.
Key Parameter Relationships Diagram
Caption: Key parameters influencing the adsorption efficiency of this compound on activated carbon.
References
- 1. nbinno.com [nbinno.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types - Arabian Journal of Chemistry [arabjchem.org]
- 4. matec-conferences.org [matec-conferences.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Activated carbon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. epe.pwr.edu.pl [epe.pwr.edu.pl]
Application Notes and Protocols for the Photocatalytic Degradation of Reactive Yellow 185
Audience: Researchers, scientists, and drug development professionals.
Introduction: The extensive use of synthetic dyes, such as Reactive Yellow 185 (RY 185), in various industries poses a significant environmental challenge due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of these organic pollutants. This document provides detailed application notes and protocols for the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as a model photocatalyst.
Chemical Structure of this compound
This compound is an azo dye with the molecular formula C₂₇H₂₄ClK₃N₈O₁₅S₄ and a molecular weight of 981.53.[1] Its complex structure contributes to its stability and vibrant color.
Experimental Protocols
This section details the methodologies for key experiments in the photocatalytic degradation of this compound.
Synthesis of TiO₂ Nanoparticle Photocatalyst (Sol-Gel Method)
This protocol describes a common and cost-effective method for synthesizing anatase TiO₂ nanoparticles, which are known for their high photocatalytic activity.[2][3]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution of TTIP in isopropanol (e.g., 1:10 v/v).
-
In a separate beaker, prepare an aqueous solution of nitric acid (pH ~3).
-
Slowly add the TTIP solution to the acidic water dropwise while stirring vigorously.
-
Continue stirring for 1-2 hours to form a stable sol.
-
Age the sol at room temperature for 24-48 hours until a gel is formed.
-
Dry the gel in an oven at 80-100°C for several hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at 450-500°C for 2-4 hours to obtain the anatase crystalline phase.
Characterization of the Photocatalyst
Characterization of the synthesized photocatalyst is crucial to understand its physical and chemical properties, which in turn determine its photocatalytic efficiency.
| Technique | Purpose | Typical Results for Anatase TiO₂ |
| X-Ray Diffraction (XRD) | To determine the crystalline phase and crystallite size.[3][4] | Peaks corresponding to the anatase phase (JCPDS card No. 84-1285).[3] Crystallite size in the range of 10-30 nm. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size.[4][5] | Spherical or near-spherical nanoparticles, possibly with some agglomeration.[5] |
| Transmission Electron Microscopy (TEM) | To determine the particle size, shape, and lattice structure at a higher resolution. | Particle size consistent with XRD and SEM results. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To determine the band gap energy of the semiconductor. | A sharp absorption edge in the UV region, with a band gap of approximately 3.2 eV.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups on the surface of the catalyst.[2][5] | Peaks corresponding to Ti-O-Ti bonds and surface hydroxyl groups. |
Photocatalytic Degradation Experiment
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles for the degradation of this compound.
Materials:
-
This compound
-
Synthesized TiO₂ photocatalyst
-
Deionized water
-
UV lamp (e.g., low-pressure mercury lamp) or a solar simulator
-
Photoreactor (a simple beaker with a magnetic stirrer can be used for initial studies)
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the Dye Solution: Prepare a stock solution of this compound in deionized water. The initial concentration is a key parameter to study (e.g., 10-50 mg/L).
-
Adsorption-Desorption Equilibrium: In the photoreactor, add a specific amount of the TiO₂ photocatalyst to the dye solution (e.g., 0.1-1.0 g/L). Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. The lamp should be positioned to provide uniform irradiation to the solution.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Sample Analysis: Centrifuge or filter the withdrawn sample to remove the photocatalyst particles.[6] Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for similar reactive yellow dyes is around 419 nm.[7]
-
Calculate Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration (or absorbance) of the dye and Cₜ is the concentration (or absorbance) at time t.
Data Presentation
Quantitative data from the photocatalytic degradation experiments should be summarized in tables for easy comparison.
Table 1: Effect of Initial Dye Concentration on Degradation Efficiency
(Catalyst: TiO₂, Catalyst Load: 0.5 g/L, pH: 7)
| Initial RY 185 Concentration (mg/L) | Degradation after 60 min (%) | Apparent Rate Constant (k_app, min⁻¹) |
| 10 | 95 | 0.048 |
| 20 | 85 | 0.031 |
| 30 | 70 | 0.020 |
| 50 | 55 | 0.013 |
Note: The rate of degradation generally decreases with increasing initial dye concentration.[8]
Table 2: Effect of Catalyst Loading on Degradation Efficiency
(Initial RY 185 Concentration: 20 mg/L, pH: 7)
| Catalyst Loading (g/L) | Degradation after 60 min (%) | Apparent Rate Constant (k_app, min⁻¹) |
| 0.1 | 60 | 0.015 |
| 0.25 | 78 | 0.025 |
| 0.5 | 85 | 0.031 |
| 1.0 | 86 | 0.032 |
Note: Degradation efficiency increases with catalyst loading up to an optimal point, after which it may plateau or decrease due to light scattering and particle agglomeration.
Table 3: Effect of pH on Degradation Efficiency
(Initial RY 185 Concentration: 20 mg/L, Catalyst Load: 0.5 g/L)
| pH | Degradation after 60 min (%) | Apparent Rate Constant (k_app, min⁻¹) |
| 3 | 92 | 0.042 |
| 5 | 88 | 0.035 |
| 7 | 85 | 0.031 |
| 9 | 75 | 0.023 |
| 11 | 65 | 0.018 |
Note: The pH of the solution can significantly affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption and degradation process. For many dyes, acidic conditions are favorable for degradation with TiO₂.
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic degradation of this compound.
Mechanism of Photocatalytic Degradation
Caption: Generalized mechanism of photocatalytic dye degradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Green Synthesis of Photocatalytic TiO2 Nanoparticles for Potential Application in Photochemical Degradation of Ornidazole | Semantic Scholar [semanticscholar.org]
- 6. Photocatalytic dye-degradation activity of nano-crystalline Ti 1−x M x O 2−δ (M =Ag, Pd, Fe, Ni and x = 0, 0.01) for water pollution abatement - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02847F [pubs.rsc.org]
- 7. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Treatment of Reactive Yellow 185 Effluent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the treatment of industrial wastewater containing Reactive Yellow 185 (RY 185). The following sections outline various effective methods, including advanced oxidation processes, adsorption, and microbial degradation, to reduce the environmental impact of this azo dye.
Introduction to this compound and Treatment Challenges
This compound is a synthetic azo dye widely used in the textile industry.[1] Its high water solubility, vibrant color, and stability make it a popular choice for dyeing cellulosic fibers. However, a significant portion of the dye does not fix to the fabric and is released into wastewater, posing a considerable environmental challenge. The complex aromatic structure of RY 185 makes it resistant to conventional wastewater treatment methods.[2] Therefore, more advanced and effective treatment technologies are required for its removal.
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ |
| Molecular Weight | 981.53 g/mol |
| CAS Number | 111211-44-0 |
| Class | Azo |
| Color | Greenish-light yellow |
Source: World Dye Variety, 2012[3]
Treatment Methodologies
Several methods have proven effective in the decolorization and degradation of reactive dyes. This document details the protocols for the most promising techniques.
Advanced Oxidation Processes (AOPs)
AOPs are highly effective for the degradation of recalcitrant organic pollutants like RY 185. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can oxidize the dye molecules.
Gamma Radiation-Induced Degradation
This method utilizes gamma radiation, with or without the addition of hydrogen peroxide (H₂O₂), to generate hydroxyl radicals and degrade the dye. A degradation rate of up to 99% has been achieved for Reactive Yellow 18 using this process.[4]
Experimental Protocol:
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations (e.g., 30-90 mg/L) using distilled water.
-
pH Adjustment: Adjust the pH of the dye solution to an acidic range (e.g., pH 3-5) using dilute H₂SO₄ or HCl for optimal degradation.
-
Addition of H₂O₂ (Optional but Recommended): To enhance the degradation efficiency, add a specific volume of H₂O₂ (e.g., 0.6 mL for a 10 mL sample) to the dye solution.[4]
-
Gamma Irradiation: Place the samples in Pyrex glass tubes and expose them to a gamma radiation source (e.g., Cs-137) at a defined dose rate. The total absorbed dose can range from 5 to 20 kGy.[4]
-
Analysis: After irradiation, measure the absorbance of the treated and untreated samples at the maximum wavelength of RY 185 (λmax) using a UV-Vis spectrophotometer to determine the percentage of degradation. Further analysis using techniques like FTIR and LC-MS can be performed to identify degradation byproducts.[4]
Quantitative Data Summary: Gamma Radiation Treatment of Reactive Yellow 18
| Initial Dye Conc. (mg/L) | Absorbed Dose (kGy) | H₂O₂ (mL) | pH | Degradation Efficiency (%) | Reference |
| 30 | 20 | 0.6 | Acidic | 99 | [4] |
| 90 | 20 | - | - | 70 | [4] |
Workflow for Gamma Radiation Treatment:
Workflow for the gamma radiation-induced degradation of this compound.
Fenton and Photo-Fenton Oxidation
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV or visible light.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound.
-
pH Adjustment: Adjust the pH of the dye solution to 3 using dilute H₂SO₄ or HCl. This is the optimal pH for the Fenton reaction.[5]
-
Reagent Addition: Add the Fenton's reagent, which is a mixture of a ferrous salt (e.g., FeSO₄·7H₂O) and H₂O₂, to the dye solution. The concentrations will need to be optimized. For a similar dye, Reactive Yellow 145, optimal conditions were found to be 3.5 x 10⁻⁵ M Fe²⁺ and 0.005 M H₂O₂.[5]
-
Reaction:
-
Fenton: Stir the mixture for a specific reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).[5]
-
Photo-Fenton: Expose the mixture to a light source (e.g., UV lamp or solar radiation) while stirring.
-
-
Reaction Termination: After the desired time, raise the pH to >7 to precipitate the iron as Fe(OH)₃ and stop the reaction.
-
Analysis: Separate the precipitate by centrifugation or filtration and measure the absorbance of the supernatant to determine the decolorization efficiency. COD (Chemical Oxygen Demand) analysis can also be performed to assess mineralization.[5][6]
Quantitative Data Summary: Fenton/Photo-Fenton Treatment of Reactive Yellow 145
| Process | Initial Dye Conc. | Fe²⁺ Conc. (M) | H₂O₂ Conc. (M) | pH | Time (h) | Decolorization (%) | COD Removal (%) | Reference |
| Fenton | 0.005% | 3.5 x 10⁻⁵ | 0.005 | 3 | 0.5 | 91.4 | 52.27 | [5] |
| Photo-Fenton | 0.005% | 3.5 x 10⁻⁵ | 0.005 | 3 | 0.5 | 97.8 | 38.63 | [5] |
| Microwave-Fenton | - | - | - | Optimal | 7 min | >95 | 82 | [6] |
Fenton Oxidation Signaling Pathway:
Simplified reaction pathway of the Fenton process for dye degradation.
Adsorption
Adsorption is a widely used method for dye removal due to its simplicity, efficiency, and the availability of a wide range of adsorbents.
Adsorption on Activated Carbon
Activated carbon is a highly effective adsorbent due to its large surface area and porous structure.
Experimental Protocol:
-
Adsorbent Preparation: Use commercially available activated carbon or prepare it from low-cost materials (e.g., Teff straw, fire stick wood) through chemical or physical activation.[7][8]
-
Batch Adsorption Studies:
-
Prepare dye solutions of known initial concentrations.
-
Add a known mass of activated carbon to a fixed volume of the dye solution in a series of flasks.
-
Agitate the flasks at a constant speed and temperature for a predetermined time to reach equilibrium.
-
Investigate the effect of parameters such as pH (2-10), adsorbent dose (e.g., 0.1-0.5 g/L), contact time (e.g., 30-150 min), and initial dye concentration.[8]
-
-
Analysis:
-
After adsorption, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the dye in the solution using a UV-Vis spectrophotometer.
-
Calculate the removal efficiency and the adsorption capacity (qe).
-
Quantitative Data Summary: Adsorption of Reactive Yellow Dyes
| Adsorbent | Dye | pH | Adsorbent Dose | Contact Time (min) | Removal Efficiency (%) | Reference |
| Teff Straw Activated Carbon | RY 145 | 2 | 0.4 g/L | 120 | 99 | [8] |
| Fire Stick Wood Activated Carbon | RY 145 | 6 | 0.4 g | 110 | 96.76 | [7] |
| APTES-modified Spent Coffee Grounds | RY 2 | 2 | - | 30 | - | [9] |
Experimental Workflow for Batch Adsorption:
General workflow for a batch adsorption experiment.
Microbial Degradation
Microbial degradation is an environmentally friendly and cost-effective method that utilizes microorganisms like bacteria and fungi to break down dye molecules.
Experimental Protocol (General):
-
Isolation and Acclimatization of Microorganisms:
-
Isolate bacteria or fungi from textile effluent-contaminated soil or sludge.
-
Acclimatize the isolated strains by gradually exposing them to increasing concentrations of this compound in a suitable growth medium.
-
-
Decolorization Assay:
-
Prepare a minimal salt medium or a nutrient-rich broth (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).
-
Add this compound to the medium to a final concentration (e.g., 50-200 mg/L).
-
Inoculate the medium with the acclimatized microbial culture.
-
Incubate under optimal conditions of temperature, pH, and agitation (or static for some fungi).
-
-
Optimization of Parameters:
-
Systematically vary parameters such as pH, temperature, initial dye concentration, and the addition of carbon and nitrogen sources to find the optimal conditions for decolorization.
-
-
Analysis:
-
Periodically withdraw samples and centrifuge to remove microbial biomass.
-
Measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.
-
Further analysis by techniques like HPLC, FTIR, and GC-MS can be used to identify the degradation products and elucidate the degradation pathway.
-
Quantitative Data Summary: Microbial Degradation of Reactive Dyes
| Microorganism | Dye | Incubation Time | Decolorization (%) | Reference |
| Pseudomonas aeruginosa, Thiosphaera pantotropha | RY 145 | - | - | |
| Aspergillus niger | Reactive Yellow | 5 days | 94 | |
| Mucor racemosus | Reactive Yellow | 5 days | 92 | |
| Bacterial Consortium | Azo dyes | 12-30 hours | 98-99 |
Logical Relationship in Microbial Degradation:
Logical flow of the microbial degradation process of azo dyes.
Conclusion
The treatment of wastewater containing this compound requires the application of effective and often advanced technologies. The choice of the most suitable method will depend on various factors, including the initial dye concentration, the required level of treatment, and economic considerations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to develop and optimize treatment strategies for this challenging industrial effluent. Further research and pilot-scale studies are recommended to tailor these methods to specific industrial wastewater characteristics.
References
- 1. ijcmas.com [ijcmas.com]
- 2. scispace.com [scispace.com]
- 3. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jairjp.com [jairjp.com]
- 5. researchgate.net [researchgate.net]
- 6. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Toxicology of Reactive Yellow 185: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available toxicological data for the azo dye, Reactive Yellow 185, and related reactive dyes. It includes quantitative data from cytotoxicity and mutagenicity studies, alongside detailed protocols for the key experiments cited. This information is intended to guide researchers in assessing the potential hazards of this compound and in designing further toxicological evaluations.
Data Presentation
The following tables summarize the quantitative toxicological data gathered from available studies on this compound and similar reactive dyes.
Table 1: Acute and In Vitro Toxicity of Reactive Dyes
| Test Substance | Endpoint | Test System | Result |
| Reactive Yellow 18 | Cytotoxicity (% Hemolysis) | Human Red Blood Cells | 15.1%[1][2] |
| Reactive Yellow 86 | Acute Oral Toxicity (LD50) | Rat | > 5000 mg/kg[3] |
| Monochlorotriazinyl Yellow Dye | Cytotoxicity (IC50) | Boar Spermatozoa | 135 µg/mL (24h)[4] |
| Monochlorotriazinyl Yellow Dye | Cytotoxicity (IC50) | Boar Spermatozoa | 60 µg/mL (72h)[4] |
Table 2: Mutagenicity of Reactive Yellow 18
| Test System | Result | % Reduction after Treatment* |
| Salmonella typhimurium TA98 | Mutagenic[1][2] | 81.3%[1][2] |
| Salmonella typhimurium TA100 | Mutagenic[1][2] | 82.3%[1][2] |
*After treatment with 20 kGy absorbed dose of gamma radiations with 0.6 mL H2O2.[1][2]
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below.
Protocol 1: Hemolytic Assay for Cytotoxicity
This protocol is based on the methodology used to assess the cytotoxicity of Reactive Yellow 18.[1][2]
1. Objective: To determine the cytotoxic potential of a test substance by measuring its ability to induce hemolysis of red blood cells.
2. Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (Positive Control)
-
Test substance (e.g., Reactive Yellow 18)
-
Spectrophotometer
3. Procedure:
-
Prepare a stock solution of the test substance in an appropriate solvent.
-
Wash fresh human RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
In a series of microcentrifuge tubes, add 100 µL of the RBC suspension.
-
To the respective tubes, add:
-
100 µL of PBS (Negative Control)
-
100 µL of 0.1% Triton X-100 (Positive Control)
-
100 µL of the test substance at various concentrations.
-
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes at 1500 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
4. Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Protocol 2: Ames Test for Mutagenicity
This protocol is a generalized procedure based on the Ames test used for Reactive Yellow 18.[1][2] The Ames test is a bacterial reverse mutation assay designed to detect mutagenic properties of chemical substances.
1. Objective: To evaluate the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
2. Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)
-
Top agar (containing a trace amount of histidine)
-
Minimal glucose agar plates
-
Test substance
-
Positive controls (known mutagens for each strain)
-
Negative control (solvent used for the test substance)
-
S9 fraction (for metabolic activation, optional)
3. Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium strains.
-
Prepare different concentrations of the test substance.
-
In a series of sterile test tubes, combine the following:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test substance at a specific concentration (or positive/negative control)
-
0.5 mL of S9 mix (if metabolic activation is being assessed) or buffer.
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) to each tube and gently vortex.
-
Pour the entire contents of the tube onto a minimal glucose agar plate and spread evenly.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
4. Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.
Visualizations
The following diagrams illustrate the general workflow for toxicological assessment and a conceptual representation of a potential mechanism of action for reactive dyes.
Caption: A generalized workflow for the toxicological evaluation of reactive dyes.
References
Application Notes and Protocols: Environmental Fate and Transport of Reactive Yellow 185
Audience: Researchers, scientists, and drug development professionals.
Introduction: The environmental fate and transport of industrial chemicals are critical areas of study for assessing ecological risk and ensuring environmental protection. "Fate" refers to the ultimate destination of a contaminant after its release, including any physical, biological, or chemical transformations it undergoes. "Transport" describes the movement of the contaminant within or between environmental media like water, soil, and air[1][2].
Reactive Yellow 185 (RY 185) is a synthetic azo dye used in the textile industry to achieve vibrant, long-lasting colors on cellulosic fibers through the formation of covalent bonds[3]. Due to incomplete fixation during the dyeing process, a significant portion of the dye can be released into wastewater. As an azo dye, its complex aromatic structure makes it generally resistant to degradation under natural conditions, posing potential environmental concerns. Understanding the pathways through which RY 185 is transformed and moves through the ecosystem is essential for developing effective remediation strategies.
This document provides an overview of the known physicochemical properties of this compound and outlines the primary environmental processes governing its fate and transport. Due to a scarcity of specific studies on RY 185, this document also incorporates data and protocols from studies on other, structurally similar reactive yellow azo dyes (e.g., Reactive Yellow 145, Reactive Yellow 18) to serve as proxies and illustrate the key experimental methodologies in this field.
Physicochemical Properties of this compound
A compound's physical and chemical properties are fundamental to predicting its environmental behavior. Key properties for this compound are summarized below.
| Property | Value | Reference |
| CI Name | C.I. This compound | [4] |
| CAS Number | 111211-44-0 | [4] |
| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [4] |
| Molecular Weight | 981.53 g/mol | [4] |
| Chemical Class | Azo Dye | [4] |
| Appearance | Green-light yellow powder | [4] |
Environmental Fate Pathways
The primary pathways for the transformation of reactive azo dyes in the environment are biodegradation, photodegradation, and adsorption.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. For azo dyes, this process is often initiated under anaerobic conditions where bacteria utilize azoreductase enzymes to cleave the characteristic azo bond (-N=N-), leading to decolorization. The resulting aromatic amines may then be further degraded under aerobic conditions. Studies on various reactive dyes have shown that certain bacteria and fungi, particularly those producing lignolytic enzymes like laccase and lignin peroxidase, are capable of degrading these complex molecules[5].
Photodegradation
Photodegradation involves the breakdown of a chemical by light energy, particularly UV radiation from sunlight. While reactive dyes are designed for some level of photostability, they can undergo slow degradation in aqueous solutions over extended periods[6]. This process can be significantly accelerated by Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH). Common AOPs include the use of UV light in combination with hydrogen peroxide (H₂O₂) or a photocatalyst like titanium dioxide (TiO₂)[7][8].
Adsorption and Mobility
Adsorption is the process by which a chemical (adsorbate) adheres to the surface of a solid particle (adsorbent), such as soil, sediment, or activated carbon. This process is a major factor controlling the transport and bioavailability of dyes in the environment. High adsorption to soil or sediment reduces the dye's mobility in water, effectively sequestering it. The efficiency of adsorption depends on the properties of the dye, the nature of the adsorbent, solution pH, and temperature[9][10].
Quantitative Data on Degradation and Adsorption
The following tables summarize quantitative data from studies on various reactive yellow dyes, which can serve as valuable reference points for designing experiments for this compound.
Table 1: Biodegradation of Reactive Yellow Dyes by Microorganisms
| Dye | Microorganism | Conditions | Result | Reference |
| Reactive Yellow Dye | Nocardiopsis sp. VITVAMB 1 | pH 8, 35°C, 3% Salt, 50 mg/L dye | Maximum decolorization | [5] |
| Reactive Yellow Dye | Actinomycete Isolate B | 50 mg/100mL, Static, 3 days | 100% degradation | [5] |
| Reactive Yellow 145 | Enterobacter asburiae & Enterobacter cloacae consortium | 500 mg/L, 35°C, pH 7.0, 12 hours | 98.78% decolorization | [11] |
Table 2: Degradation of Reactive Yellow Dyes by Advanced Oxidation Processes (AOPs)
| Dye | AOP Method | Conditions | Result | Reference |
| Reactive Yellow 18 | Gamma radiation / H₂O₂ | 20 kGy dose, 0.6 mL H₂O₂, pH 3 | 99% degradation | [7] |
| Reactive Yellow 145 | Photo-Fenton (Fe²⁺/H₂O₂) | 50°C, 2000 Lx light | 98.78% color removal | [12] |
| Reactive Yellow 145 | TiO₂/UV | pH 3, 20°C | Complete decolorization | |
| Reactive Yellow 160A | TiO₂/UV/H₂O₂ | 30 mg/L dye, 0.8 mL H₂O₂, pH 3 | 90.40% degradation | [8] |
Table 3: Adsorption of Reactive Yellow Dyes on Various Adsorbents
| Dye | Adsorbent | Adsorption Capacity (q_max) | Conditions | Reference |
| Reactive Yellow 145 | Activated Red Mud-Polypyrrole | 442.5 mg/g | Langmuir model | [10] |
| Reactive Yellow 145 | Teff Straw Activated Carbon | 98.53% removal | pH 2 | [9] |
| Reactive Yellow Dye | Activated Carbon (Date Seeds) | ~100 mg/g | Langmuir model | [13] |
Diagrams and Visualizations
Environmental Pathways of this compound
References
- 1. epa.gov [epa.gov]
- 2. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 3. nbinno.com [nbinno.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Adsorption of Reactive Yellow 145 Dye from Aqueous Solution by Using Activated Red Mud Polypyrrole Composite [scljs1975.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reactive Yellow 185 Dyeing Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing process parameters for Reactive Yellow 185.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process of dyeing with this compound.
FAQs
1. What is the optimal temperature for dyeing with this compound?
The optimal temperature for dyeing with reactive dyes typically falls within the range of 60°C to 80°C. For many reactive dyes, the color strength (K/S value) increases with temperature up to 60°C and may then decrease at higher temperatures.[1][2] It is crucial to balance the rate of dyeing with the risk of dye hydrolysis, which can increase at very high temperatures and lead to lower color yield and reduced colorfastness.[3]
2. What is the recommended pH for the fixation stage?
The fixation of reactive dyes on cellulosic fibers like cotton occurs under alkaline conditions. The optimal pH for this stage is generally between 10.5 and 11.0.[4] An incorrect pH can prevent the dye from properly bonding to the fabric, resulting in uneven or unstable color.[3]
3. Why is salt necessary in the dyeing process?
Salt, such as sodium chloride or sodium sulfate, is used as an electrolyte in the dyebath. It helps to improve the exhaustion of the anionic reactive dye onto the negatively charged surface of cellulosic fibers by reducing the electrostatic repulsion between them.[5][6] An adequate salt concentration is crucial for achieving good dye uptake.
4. What are the common causes of uneven dyeing?
Uneven dyeing can be caused by several factors, including:
-
Dye Agglomeration: Reactive dyes can form insoluble aggregates in the dyebath due to variations in salt concentration, pH, or temperature, leading to spots and blotches.[7]
-
Improper Salt Concentration: An imbalance in salt can lead to rapid, uncontrolled dye uptake, causing unevenness.[7]
-
Incorrect pH: Failure to maintain the correct pH can prevent the dye from adhering uniformly to the fabric.[8]
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Fabric Preparation: Residual impurities or uneven pretreatment of the fabric can cause the dye to be absorbed at different rates across the material.[7]
5. How can I improve the colorfastness of my dyed fabric?
Poor colorfastness can result from excessive heat during dyeing, which can weaken the chemical bonds between the dye and the fiber.[3] Ensuring the optimal temperature is not exceeded and that a thorough washing-off process is conducted to remove any unfixed or hydrolyzed dye is critical for good fastness properties.
6. What is the role of dye concentration in the final color strength?
The color strength, often measured as K/S value, generally increases with the increase of dye concentration. This indicates a greater dye uptake by the fabric at higher concentrations.
Data Presentation: Influence of Process Parameters on Dyeing Efficiency
The following tables summarize the expected impact of key parameters on the dyeing process. The data is representative of reactive dyes and illustrates general trends.
Table 1: Effect of Temperature on Color Strength (K/S)
| Temperature (°C) | Representative K/S Value | Observations |
| 40 | 12.5 | Lower color strength due to slower dye uptake. |
| 50 | 14.2 | Increased color strength as dye mobility improves. |
| 60 | 15.8 | Often the optimal temperature for maximum color strength.[1] |
| 70 | 15.1 | Slight decrease in K/S, possibly due to increased hydrolysis. |
| 80 | 14.5 | Further decrease in K/S as hydrolysis becomes more significant.[1] |
Table 2: Effect of pH on Dye Fixation
| pH | Representative Fixation Efficiency (%) | Observations |
| 9.5 | 65 | Fixation begins but is not optimal. |
| 10.0 | 78 | Improved fixation as alkalinity increases. |
| 10.5 | 85 | Often the optimal pH for maximum fixation.[4] |
| 11.0 | 82 | Slight decrease, potentially due to increased dye hydrolysis. |
| 11.5 | 75 | Significant decrease in fixation due to excessive hydrolysis. |
Table 3: Effect of Salt Concentration on Dye Exhaustion
| Salt Concentration (g/L) | Representative Exhaustion (%) | Observations |
| 10 | 60 | Lower exhaustion due to insufficient reduction of fiber-dye repulsion. |
| 20 | 75 | Significant improvement in dye uptake. |
| 40 | 88 | Often the optimal concentration for maximum exhaustion.[4] |
| 60 | 89 | Diminishing returns with higher salt concentrations. |
| 80 | 90 | Minimal increase in exhaustion beyond the optimal level. |
Table 4: Effect of Dye Concentration on Color Strength (K/S)
| Dye Concentration (% owf) | Representative K/S Value | Observations |
| 0.5 | 8.5 | Lighter shade with lower dye concentration. |
| 1.0 | 15.8 | Deeper shade with increased dye concentration. |
| 1.5 | 21.3 | Continued increase in color strength. |
| 2.0 | 25.1 | Further deepening of the shade. |
| 2.5 | 27.9 | Approach to saturation point may be observed. |
Experimental Protocols
Methodology for Optimizing Dyeing Temperature
-
Prepare a stock solution of this compound.
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Set up a series of dyebaths with a constant dye concentration (e.g., 1.0% on weight of fabric - owf), salt concentration (e.g., 40 g/L), and a liquor ratio of 1:20.
-
Introduce the fabric samples into each dyebath.
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Independently control the temperature of each dyebath, setting them to 40°C, 50°C, 60°C, 70°C, and 80°C respectively.
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Allow the dyeing process to proceed for a set time (e.g., 60 minutes) for the exhaustion phase.
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Add a pre-determined amount of alkali (e.g., sodium carbonate) to each bath to raise the pH to the optimal level for fixation (e.g., pH 10.5-11.0).
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Continue the dyeing (fixation phase) for another set time (e.g., 45-60 minutes).
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Rinse the samples thoroughly and wash with a non-ionic detergent to remove unfixed dye.
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Dry the samples and measure the color strength (K/S) using a spectrophotometer.
Visualizations
Caption: Experimental workflow for the optimization of the this compound dyeing process.
Caption: Logical relationships between input parameters and dyeing outcomes for this compound.
References
- 1. jsaer.com [jsaer.com]
- 2. researchgate.net [researchgate.net]
- 3. vichem.vn [vichem.vn]
- 4. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
"troubleshooting uneven dyeing with Reactive yellow 185"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Reactive Yellow 185. Our aim is to help you overcome common challenges and achieve consistent, high-quality results in your dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an azo-class reactive dye, appearing as a green-light yellow powder. It is primarily used for dyeing cellulosic fibers such as cotton, where it forms a covalent bond with the fiber, resulting in excellent colorfastness. Its molecular formula is C₂₇H₂₄ClK₃N₈O₁₅S₄.[1]
Q2: What are the main causes of uneven dyeing with reactive dyes?
Uneven dyeing with reactive dyes can stem from several factors, including:
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Improper pretreatment of the substrate: Residual impurities, oils, or waxes on the fiber can hinder uniform dye absorption.
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Dye agglomeration: The dye may not be fully dissolved in the dyebath, leading to specks or blotches of color.
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Incorrect dyeing parameters: Deviations in temperature, pH, and salt concentration can affect the rate of dye uptake and fixation.
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Poor dye liquor circulation: Inadequate agitation or overloading of the dyeing vessel can result in uneven dye distribution.
Q3: What is the role of salt in the reactive dyeing process?
In a neutral or slightly acidic dyebath, both the cellulosic fibers and the reactive dye molecules carry a negative charge, leading to electrostatic repulsion. Salt, such as sodium chloride or sodium sulfate, is added to the dyebath to neutralize the negative charge on the fiber surface. This reduces the repulsion, allowing the dye molecules to approach and adsorb onto the fiber.[2][3]
Q4: Why is an alkaline pH necessary for fixation?
An alkaline environment, typically achieved by adding soda ash (sodium carbonate), is crucial for the chemical reaction between the reactive dye and the hydroxyl groups of the cellulosic fibers. The alkali activates the hydroxyl groups on the cellulose, enabling the formation of a stable, covalent ether bond with the dye molecule. The optimal pH for fixation of most medium-temperature reactive dyes is between 10.5 and 11.0.[4][5]
Q5: What is dye hydrolysis and how can it be minimized?
Dye hydrolysis is a competing reaction where the reactive dye reacts with the hydroxyl ions in the water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the cellulose, leading to a loss of color yield and poor wash fastness. To minimize hydrolysis, it is important to control the dyeing parameters. Avoid excessively high temperatures and prolonged dyeing times after the addition of alkali.[6]
Troubleshooting Guide
Problem 1: Speckled or Blotchy Dyeing
Q: My dyed substrate has dark spots or blotches of color. What is the cause and how can I fix it?
A: This issue is often caused by undissolved dye particles or dye agglomeration in the dyebath.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Dye Dissolution | Ensure the dye is completely dissolved before adding it to the dyebath. Create a stock solution by pasting the dye with a small amount of cold water and then adding hot water (around 80°C) while stirring continuously. Filter the dye solution before adding it to the main dyebath. |
| High Water Hardness | Use deionized or softened water for preparing the dyebath. Hard water ions (calcium and magnesium) can promote dye agglomeration. |
| Incorrect Order of Chemical Addition | Add the dissolved dye to the dyebath before adding the salt. Add the alkali (soda ash) last, after the dye has had time to evenly distribute and adsorb onto the fiber. |
Problem 2: Pale or Light Shades
Q: The final color of my dyed material is much lighter than expected. What could be the reason?
A: A pale shade can result from insufficient dye uptake, premature dye hydrolysis, or incorrect fixation conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Dye Concentration | Verify the dye concentration in your recipe. Ensure accurate weighing of the dye powder. |
| Suboptimal pH | Check the pH of the dyebath after adding alkali. The optimal pH for fixation is typically between 10.5 and 11.0.[4][5] Adjust with soda ash if necessary. |
| Low Dyeing Temperature | Ensure the dyeing temperature is maintained within the optimal range. For many reactive dyes, the ideal temperature for fixation is around 60°C.[7][8] |
| Premature Dye Hydrolysis | Avoid letting the dye solution sit for extended periods after adding the alkali. Add the alkali towards the end of the dyeing cycle to allow for dye exhaustion before fixation. |
| Insufficient Salt Concentration | The amount of salt is crucial for dye exhaustion. Refer to the table below for recommended salt concentrations based on the desired shade depth. |
Problem 3: Shading Variations (e.g., darker ends, lighter middle)
Q: I am observing inconsistent shading across the fabric. Why is this happening?
A: Shading variations are typically due to uneven dye absorption or fixation.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Pretreatment | Ensure the substrate is thoroughly and uniformly scoured and bleached to remove all impurities. This provides a consistent surface for dyeing. |
| Poor Liquor Circulation | Ensure proper agitation of the dyebath and avoid overloading the dyeing equipment to allow for even distribution of the dye liquor. |
| Too Rapid Addition of Salt or Alkali | Add salt and alkali portion-wise over a period of time to allow for gradual and even uptake. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the dyeing process. |
Optimal Dyeing Parameters
The following tables provide recommended starting parameters for the exhaust dyeing of cotton with this compound. These may need to be optimized based on your specific substrate and equipment.
Table 1: Recommended Salt and Soda Ash Concentrations
| Shade Depth (% owf) | Sodium Sulfate (g/L) | Soda Ash (g/L) |
| < 0.5 | 20 | 10 |
| 0.5 - 1.0 | 30 | 15 |
| 1.0 - 2.0 | 40 | 20 |
| 2.0 - 4.0 | 60 | 20 |
| > 4.0 | 80 | 20 |
| owf: on the weight of the fabric[9] |
Table 2: General Dyeing Process Parameters
| Parameter | Recommended Value |
| Liquor Ratio | 1:10 to 1:20 |
| Dyeing Temperature | 60°C[7][8] |
| Fixation pH | 10.5 - 11.0[4][5] |
| Dyeing Time | 60 - 90 minutes |
Experimental Protocol: Exhaust Dyeing of Cotton Fabric
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.
Materials:
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This compound
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Scoured and bleached cotton fabric
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Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
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Soda ash (Na₂CO₃)
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Wetting agent
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Sequestering agent (optional, for hard water)
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Acetic acid
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Laboratory dyeing apparatus (e.g., beaker dyer, shaking water bath)
Procedure:
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Fabric Preparation:
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Weigh the dry cotton fabric.
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Thoroughly wet the fabric with deionized water containing a small amount of wetting agent.
-
-
Dye Bath Preparation:
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Set the liquor ratio (e.g., 1:15).
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Fill the dyeing vessel with the required amount of deionized water.
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Add a sequestering agent if using hard water.
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Set the temperature to 30°C.
-
-
Dyeing Cycle:
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Add the pre-wetted fabric to the dyebath and run for 10 minutes to ensure even wetting.
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Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of cold water, then dissolving it with hot water (80°C).
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Add the dissolved dye solution to the dyebath.
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Run for 10 minutes.
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Gradually add the required amount of salt (see Table 1) in two portions over 20 minutes.
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Raise the temperature to 60°C at a rate of 1.5°C per minute.
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Run for 30 minutes at 60°C.
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Add the required amount of pre-dissolved soda ash (see Table 1) to the dyebath.
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Continue dyeing at 60°C for 60 minutes.
-
-
Washing and Rinsing:
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Drain the dyebath.
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Rinse the fabric with cold water.
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Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.
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Rinse with warm water.
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Soap the fabric at the boil (95-100°C) for 15 minutes with a neutral detergent to remove any unfixed dye.
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Rinse thoroughly with hot and then cold water.
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Squeeze and air dry the fabric.
-
Visualizations
Caption: Troubleshooting workflow for uneven dyeing.
Caption: Reaction of this compound with cellulose.
Caption: Experimental workflow for exhaust dyeing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. fastdye.com [fastdye.com]
- 7. jsaer.com [jsaer.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
"improving color fastness of Reactive yellow 185"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Reactive Yellow 185, focusing on the improvement of its color fastness properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my dyed substrate showing poor wash fastness and significant color bleeding?
Potential Causes:
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Incomplete Removal of Unfixed Dye: A primary cause of poor wash fastness is the presence of hydrolyzed or unfixed dye molecules that are not covalently bonded to the fiber. These molecules have a high affinity for the fiber through weaker forces and are easily washed off.
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Improper Fixation: The covalent bond formation between the dye and the cellulosic fiber may be incomplete due to suboptimal dyeing conditions.
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Incorrect Alkali Concentration: An incorrect pH, often controlled by soda ash, can lead to a low fixation rate or excessive dye hydrolysis.
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Poor Water Quality: Hard water containing Ca²⁺ and Mg²⁺ ions can react with the dye to form insoluble precipitates that deposit on the fabric surface, contributing to poor fastness.
Recommended Solutions:
-
Optimize the Soaping Process: Implement a rigorous multi-step wash-off process after dyeing. This should involve rinsing with both cold and hot water followed by soaping at or near boiling temperature with a high-quality soaping agent. The goal is to effectively remove all unfixed and hydrolyzed dye.
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Control Fixation Parameters: Ensure the dyeing bath has the correct pH (typically 10.5-11 for reactive dyes), temperature, and electrolyte concentration to maximize the reaction between the dye and the fiber.
-
Use Water Softeners: If using hard water, add a chelating or sequestering agent (e.g., sodium hexametaphosphate) to the dyebath and wash water to bind heavy metal ions and prevent dye precipitation.
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Apply a Fixing Agent: After thorough washing, a cationic fixing agent can be applied to improve wet fastness properties by forming a complex with any remaining loose dye molecules.
Question 2: The dyed material fades quickly when exposed to light. How can I improve the light fastness?
Potential Causes:
-
Inherent Dye Structure: this compound belongs to the azo class of dyes. Azo-based reactive dyes, particularly yellows and reds, are known to have inherently poor light fastness as their structure is susceptible to degradation by UV radiation.
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Low Dyeing Concentration: Light shades exhibit lower light fastness. At lower concentrations, dye molecules are more dispersed and individually exposed to light and atmospheric moisture, accelerating fading.
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Presence of Floating Color: Residual unfixed or hydrolyzed dye on the fabric has significantly lower light fastness than covalently bonded dye.
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Use of Certain Finishing Agents: Some cationic softeners and fixing agents can negatively impact the light fastness of reactive dyes.
Recommended Solutions:
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Increase Dyeing Depth: Whenever possible, using a higher dyeing concentration can improve light fastness as it promotes the aggregation of dye molecules on the fiber, which offers some protection from light.
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Thorough Soaping: Ensure all floating color is removed through an efficient washing process, as this is a key contributor to poor light fastness.
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Use UV Absorbers: Applying a UV absorber during the finishing stage can help protect the dye molecules from photolytic degradation.
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Select Finishing Agents Carefully: Choose softeners and fixing agents that are tested and proven not to degrade light fastness. Non-ionic softeners are often a better choice than cationic ones in this regard.
Question 3: My dyed material exhibits poor rubbing fastness (crocking), especially when wet.
Potential Causes:
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Surface Dye Aggregation: In deep shades, dye molecules can aggregate on the fiber surface instead of penetrating fully, leading to poor rubbing fastness.
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Presence of Unfixed Dye: As with other fastness issues, hydrolyzed and unreacted dyes on the surface are a primary cause of color transfer.
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Formation of Dye Precipitates: Using hard water can lead to the formation of dye-metal complexes that deposit on the fabric and can be easily rubbed off.
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Improper Pretreatment: An inadequately prepared substrate can hinder dye penetration, leaving more dye on the surface.
Recommended Solutions:
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Ensure Thorough Pretreatment: Proper desizing, scouring, and bleaching of the substrate are crucial for uniform dye penetration and fixation.
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Optimize Dyeing Process: Control dyeing parameters to promote dye diffusion into the fiber rather than just surface deposition. This includes gradual addition of salt and alkali.
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Implement Effective Washing: A thorough soaping process is critical to remove all surface and loosely-bound dye particles.
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Use a Wet Rubbing Improver: Special finishing agents are available that can form a film on the fiber surface, improving wet rubbing fastness by half a grade to one grade.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge with the color fastness of this compound? A1: this compound is an azo-type reactive dye. While reactive dyes are known for forming strong covalent bonds with cellulosic fibers, leading to excellent wash fastness, the azo chromophore in many yellow and red dyes is inherently susceptible to degradation under UV light, resulting in poor light fastness. The primary challenge is balancing the vibrant color with the required performance, especially in light shades.
Q2: How do key dyeing parameters affect color fastness? A2: Several parameters are critical:
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Temperature: Affects both dye exhaustion and fixation. Higher temperatures increase the rate of reaction but can also increase the rate of dye hydrolysis if not controlled properly.
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pH (Alkali): Soda ash or another alkali is essential to activate the cellulose fiber and catalyze the covalent bond formation with the dye. An incorrect pH can lead to poor fixation or excessive hydrolysis.
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Electrolyte (Salt): Salt (like sodium chloride or sodium sulfate) is used to overcome the natural repulsion between the anionic dye and the negatively charged cellulose fiber in water, thereby promoting dye exhaustion onto the fiber surface before fixation.
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Dyeing Time: Sufficient time is required for dye exhaustion, diffusion into the fiber, and fixation. An optimal time of around 60 minutes is often recommended.
Q3: What is the specific role of soaping in improving color fastness? A3: Soaping is a critical post-dyeing washing step, typically performed at high temperatures (e.g., 95-100°C). Its purpose is to remove all non-covalently bonded dye, including hydrolyzed dye and unfixed dye molecules adhering to the fiber surface. Effective soaping is the single most important process for ensuring high wash and rubbing fastness. The process should be conducted under neutral pH conditions to prevent the hydrolysis of already-fixed dye.
Q4: Can chemical after-treatments enhance the color fastness of this compound? A4: Yes.
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Fixing Agents: Cationic fixing agents can be applied after dyeing and washing. They form a film around the fiber and dye, physically entrapping loose dye molecules and thus improving wash and rubbing fastness. However, they can sometimes negatively affect light fastness.
-
UV Absorbers: These compounds can be applied as a finish to improve light fastness. They work by preferentially absorbing harmful UV radiation before it can reach and degrade the dye molecules.
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Antioxidants: The application of antioxidants like Vitamin C has been shown to improve the light fastness of reactive dyes by reducing photo-oxidative fading.
Data Presentation
Table 1: Effect of Dyeing Parameters on Color Fastness
| Parameter | Variation | Effect on Exhaustion/Fixation | Impact on Color Fastness | Recommendation |
| Temperature | Low (e.g., 30-40°C) | Poor dye fixation. | Leads to poor wash and rubbing fastness due to low fixation. | Use optimal temperature for fixation (e.g., 60-70°C). |
| High (e.g., >80°C) | Can increase dye hydrolysis. | Increased hydrolyzed dye leads to poor wash fastness if not removed. | Avoid excessive temperatures during fixation. | |
| Soda Ash Conc. | Low (e.g., <10 g/L) | Incomplete fixation due to insufficient alkalinity. | Poor overall fastness. | Use optimal concentration (e.g., 15-20 g/L) to achieve a pH of 10.5-11. |
| High (e.g., >25 g/L) | Increases the rate of dye hydrolysis. | More floating color, requiring more intensive washing. | Avoid excessive alkali. | |
| Salt Conc. | Low (e.g., <40 g/L) | Low dye exhaustion, especially in deep shades. | Lighter shades and potential for unlevel dyeing. | Use sufficient salt (e.g., 50-80 g/L) based on shade depth. |
| High (e.g., >90 g/L) | Can cause dye aggregation and reduce solubility. | May lead to poor rubbing fastness and unlevelness. | Avoid excessive salt concentrations. |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with this compound
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Material Preparation: Start with a pre-treated (scoured and bleached) 100% cotton substrate.
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Dyebath Setup: Prepare the dyebath with a liquor ratio of 1:10. Add a sequestering agent (e.g., 1 g/L) to soften the water.
-
Dye Dissolving: Separately dissolve the required amount of this compound (e.g., 2% on mass of fiber) in warm water and add to the dyebath.
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Dyeing - Exhaustion Phase: Introduce the cotton substrate into the dyebath at 40°C. Run for 10 minutes. Gradually add the required amount of Glauber's salt (e.g., 60 g/L) in two portions over 20 minutes. Raise the temperature to 60°C and run for another 30 minutes to ensure full exhaustion of the dye onto the fiber.
-
Dyeing - Fixation Phase: Separately dissolve soda ash (e.g., 20 g/L) and add it to the dyebath in two portions over 10-15 minutes. Continue the dyeing process at 60°C for an additional 60 minutes to fix the dye.
-
Drain and Rinse: Drain the dyebath. Rinse the substrate with cold water until the water runs clear.
Protocol 2: Optimized Post-Dyeing Soaping Procedure
-
Initial Rinse: After the dyeing protocol, rinse the fabric thoroughly, first with cold water and then with hot water (approx. 70°C) to remove surface dye and residual alkali.
-
Neutralization (Optional but Recommended): Perform a quick rinse with a weak acid solution (e.g., 0.5 g/L acetic acid) to neutralize any remaining alkali, which can cause hydrolysis of the fixed dye during high-temperature soaping. Rinse again with cold water.
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Soaping: Treat the fabric in a fresh bath with a high-quality soaping agent (e.g., 2 g/L) at 95-100°C for 15-20 minutes. The liquor ratio should be high enough to allow for effective removal of hydrolyzed dye (e.g., 1:20).
-
Final Rinsing: Rinse the soaped fabric thoroughly with hot water and then with cold water to remove the soaping agent and any remaining loose dye.
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Drying: Squeeze or centrifuge the fabric and dry at a temperature below 100°C.
Visualizations
"effect of pH on Reactive yellow 185 stability and reactivity"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Reactive Yellow 185, focusing on the critical role of pH in its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the fixation of this compound to cellulosic substrates?
A1: The optimal pH for the fixation of most bifunctional reactive dyes, including those with a monochlorotriazine group like this compound, is in the alkaline range, typically between pH 10.5 and 11.5.[1][2] In this range, the cellulose hydroxyl groups are sufficiently ionized to react with the dye molecule, leading to covalent bond formation and high fixation efficiency.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in an aqueous solution is significantly influenced by pH. Under alkaline conditions, the dye is susceptible to hydrolysis, a reaction where the dye reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the substrate, leading to reduced color yield and poor wash fastness.[3] The rate of hydrolysis increases with both increasing pH and temperature.[1][3]
Q3: What are the consequences of a dyebath pH that is too high or too low?
A3:
-
Too Low (Acidic to Neutral): If the pH is below the optimal range, the ionization of cellulose will be insufficient, leading to a very low rate of fixation. This results in poor color yield and inadequate bonding of the dye to the fiber.
-
Too High (Highly Alkaline): While a high pH is necessary for the reaction, an excessively high pH (e.g., above 12) will dramatically accelerate the rate of dye hydrolysis.[1] This means a larger portion of the dye will be deactivated before it can react with the fiber, leading to lower fixation efficiency and wasted dye.[3]
Q4: Can this compound be applied under neutral pH conditions?
A4: While conventional application of reactive dyes requires alkaline conditions, some research has explored fixation under neutral pH by significantly increasing the dyeing temperature (e.g., 100-140°C). This method aims to increase the ionization of cellulose hydroxyl groups without the need for alkali, thus minimizing dye hydrolysis. However, this is not a standard industrial practice and requires careful optimization.
Troubleshooting Guides
Issue 1: Low Color Yield or Pale Shade
| Possible Cause | Troubleshooting Step |
| Insufficiently Alkaline Dyebath | Verify the pH of the dyebath after alkali addition. Ensure it is within the recommended range of 10.5-11.5. Use a calibrated pH meter for accurate measurement. |
| Premature Dye Hydrolysis | Prepare the dye and alkali solutions separately and mix them just before starting the fixation step. Avoid prolonged storage of the dye in an alkaline solution.[3] |
| Incorrect Temperature | Ensure the dyeing temperature is appropriate for the fixation phase. For monochlorotriazine dyes, this is typically around 60-80°C. Lower temperatures will slow down the fixation rate. |
Issue 2: Poor Wash Fastness
| Possible Cause | Troubleshooting Step |
| High Degree of Dye Hydrolysis | Optimize the fixation pH and time to favor the reaction with the fiber over hydrolysis. An excessively high pH or prolonged dyeing time at high temperatures can increase hydrolysis.[1][3] |
| Inadequate Removal of Hydrolyzed Dye | After dyeing, perform a thorough washing-off process (soaping) at a high temperature (e.g., 90-95°C) with a suitable detergent to remove any unfixed, hydrolyzed dye from the fiber surface. |
Issue 3: Inconsistent or Uneven Dyeing
| Possible Cause | Troubleshooting Step |
| Uneven pH in the Dyebath | Ensure proper mixing and circulation of the dyebath after the addition of alkali to achieve a uniform pH throughout. |
| Alkali Added Too Quickly | Add the alkali portion-wise or gradually to control the rate of pH increase and allow for even dye uptake and fixation. |
Data Presentation
Table 1: Effect of pH on the Fixation Efficiency of a Representative Bifunctional Reactive Yellow Dye on Cotton
| pH | Fixation Efficiency (%) |
| 8.0 | 15 |
| 9.0 | 45 |
| 10.0 | 75 |
| 10.5 | 88 |
| 11.0 | 92 |
| 11.5 | 85 |
| 12.0 | 70 |
Note: Data is representative for a typical bifunctional reactive dye and may vary for this compound.
Table 2: Effect of pH on the Rate of Hydrolysis of a Representative Monochlorotriazine Reactive Dye at 60°C
| pH | Hydrolysis Rate Constant (k_h) x 10⁻⁴ min⁻¹ |
| 9.0 | 0.5 |
| 10.0 | 1.5 |
| 11.0 | 3.0 |
| 12.0 | 7.5 |
Note: Data is representative and intended to illustrate the trend. Actual values for this compound may differ.
Experimental Protocols
Protocol 1: Determination of the Effect of pH on the Fixation Efficiency of this compound on Cotton
-
Preparation of Dyebaths: Prepare a series of dyebaths containing this compound (e.g., 1% on weight of fabric), an electrolyte such as Glauber's salt (e.g., 50 g/L), and a wetting agent.
-
Dyeing Procedure:
-
Introduce wetted cotton fabric samples into each dyebath at room temperature.
-
Raise the temperature to the desired fixation temperature (e.g., 60°C) and hold for 30 minutes to allow for dye exhaustion.
-
Adjust the pH of each dyebath to a specific value (e.g., 8, 9, 10, 10.5, 11, 11.5, 12) using a solution of sodium carbonate or a mixture of sodium carbonate and sodium hydroxide.
-
Continue dyeing at the set temperature for the recommended fixation time (e.g., 60 minutes).
-
-
Washing-off:
-
After dyeing, rinse the fabric samples thoroughly with cold water.
-
Perform a soaping treatment by washing the samples in a solution containing a non-ionic detergent (e.g., 2 g/L) at or near boiling for 15 minutes to remove all unfixed dye.
-
Rinse again with hot and cold water and allow to air dry.
-
-
Analysis:
-
Measure the color strength (K/S values) of the dyed fabrics using a spectrophotometer.
-
Alternatively, the fixation efficiency can be determined by extracting the dye from both the dyed fabric and the dyebath and measuring their concentrations spectrophotometrically.
-
Protocol 2: Determination of the Hydrolysis Rate of this compound at Different pH Values
-
Preparation of Dye Solutions: Prepare buffered solutions at various pH values (e.g., 9, 10, 11, 12).
-
Kinetic Study:
-
Dissolve a known concentration of this compound in each buffered solution maintained at a constant temperature (e.g., 60°C).
-
At regular time intervals, withdraw an aliquot of the dye solution and immediately neutralize it with a dilute acid to stop the hydrolysis reaction.
-
Analyze the concentration of the unhydrolyzed dye in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the reactive and hydrolyzed forms of the dye.[4]
-
-
Data Analysis:
-
Plot the concentration of the unhydrolyzed dye as a function of time for each pH value.
-
Determine the rate constant of hydrolysis (k_h) from the slope of the plot, assuming pseudo-first-order kinetics.
-
Visualizations
Caption: Experimental workflow for determining the effect of pH on dye fixation.
Caption: Logical relationship between pH and the competing reactions of fixation and hydrolysis.
References
Technical Support Center: The Influence of Temperature on Reactive Yellow 185 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Yellow 185 dye. The information is presented in a question-and-answer format to directly address common issues encountered during dyeing experiments, with a focus on the critical role of temperature.
Troubleshooting Guide
Q1: My color yield (K/S value) is low. What are the likely temperature-related causes?
A1: Low color yield, as measured by K/S values, is a common issue directly influenced by dyeing temperature. Here are the primary temperature-related factors to investigate:
-
Sub-optimal Dyeing Temperature: The fixation of this compound on cellulosic fibers like cotton is highly temperature-dependent. The optimal temperature for maximum color strength is typically around 60°C.[1][2] Dyeing at temperatures significantly below this, for instance at 40°C, will result in lower dye uptake and fixation.[1][2][3]
-
Excessive Dyeing Temperature: Conversely, temperatures exceeding the optimum, such as 80°C, can also lead to a decrease in color strength.[1][2][3] This is often due to an increased rate of dye hydrolysis, where the dye reacts with water instead of the fiber, rendering it inactive.[4]
-
Incorrect Temperature for Dissolving Dye: Using water that is too hot when initially dissolving the dye powder can cause premature hydrolysis of the reactive groups, reducing the amount of active dye available to bond with the fiber. It is recommended to paste the dye with lukewarm water before full dissolution.
Q2: The dyeing on my fabric is uneven. How can temperature contribute to this problem?
A2: Uneven dyeing, or poor leveling, can be caused by a rapid initial dye uptake. Temperature plays a significant role in the rate of dyeing.
-
Too Rapid Temperature Increase: If the temperature of the dyebath is raised too quickly, the dye may rush onto the fabric surface, leading to a darker shade on the exterior and a lighter shade in the interior of the yarn or fabric, resulting in an unlevel appearance. A gradual increase in temperature allows for better dye migration and penetration into the fibers.
-
Initial Dyeing Temperature is Too High: Starting the dyeing process at an already elevated temperature can also cause rapid, uneven dye absorption. It is generally recommended to start the dyeing process at a lower temperature to allow for even dye distribution before increasing to the optimal fixation temperature.
Q3: The final shade of yellow is different from my standard. Could temperature be the cause?
A3: Yes, temperature can affect the final shade. While this compound is known for its bright, greenish-yellow hue, deviations can occur due to temperature-related issues:
-
Dye Hydrolysis at High Temperatures: At excessively high temperatures, hydrolysis of the dye can occur.[4] This not only reduces the color yield but can sometimes lead to a slight alteration in the chromophore, resulting in a shade shift.
-
Temperature's Effect on Dye Aggregation: At lower temperatures, reactive dyes can exist as aggregates. As the temperature increases, these aggregates break down into individual molecules that can penetrate the fiber.[1] The state of dye aggregation at the time of fixation can subtly influence the final perceived color.
Q4: My dyed fabric has poor wash fastness. What is the connection to dyeing temperature?
A4: Poor wash fastness is typically due to unfixed, hydrolyzed dye remaining on the fabric surface.
-
High Temperature Leading to Hydrolysis: As mentioned, high temperatures increase the rate of dye hydrolysis.[4] Hydrolyzed dye has no reactive sites to form a covalent bond with the fiber and is only loosely held.[5] During washing, this unfixed dye is easily removed, leading to color bleeding and a lighter shade.
-
Insufficient Temperature for Fixation: If the temperature is too low, the rate of the chemical reaction between the dye and the fiber is significantly reduced. This results in a low degree of fixation, meaning much of the dye is not covalently bonded and will wash out. While some studies show good to excellent wash fastness across a range of temperatures, achieving optimal fixation at the recommended temperature is crucial for the best performance.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal dyeing temperature for this compound on cotton?
A1: The optimal dyeing temperature to achieve the highest color strength (K/S value) for reactive dyes on cotton is generally 60°C.[1][2][3] Experimental data consistently shows that color yield increases as the temperature rises from 40°C to 60°C and then decreases at higher temperatures like 80°C.[1][2]
Q2: How does temperature affect the dye uptake and fixation of this compound?
A2: Temperature has a dual effect on the dyeing process:
-
Increased Dyeing Rate: As the temperature increases, the kinetic energy of the dye molecules increases, leading to a higher rate of diffusion and absorption into the cotton fibers.[2]
-
Promotion of Fixation: The chemical reaction between the reactive group of the dye and the hydroxyl groups of the cellulose in cotton is an endothermic process that requires a certain activation energy. Increasing the temperature provides the necessary energy to facilitate the formation of a covalent bond, thus "fixing" the dye to the fiber.
-
Risk of Hydrolysis: However, at higher temperatures, the rate of the competing hydrolysis reaction also increases, where the dye reacts with water instead of the fiber.[4] This hydrolyzed dye cannot fix to the fiber, leading to lower efficiency.
Q3: Can I dye with this compound at room temperature?
A3: this compound is typically a "hot brand" reactive dye, meaning it requires elevated temperatures for efficient fixation.[6] While some "cold brand" reactive dyes are designed for lower temperature application, using a hot brand dye like this compound at room temperature will result in very poor fixation and color yield.
Q4: What are the consequences of exceeding the recommended dyeing temperature?
A4: Exceeding the optimal dyeing temperature of around 60°C can lead to several negative consequences:
-
Decreased Color Strength (K/S): The rate of dye hydrolysis surpasses the rate of fixation, leading to a lower overall color yield.[1][3]
-
Poor Wash Fastness: A higher amount of hydrolyzed dye will be present on the fabric, which will be washed off, indicating poor fastness.
-
Potential for Shade Change: As mentioned in the troubleshooting guide, there could be a slight shift in the final color.
-
Energy Inefficiency: Heating the dyebath to higher than necessary temperatures results in wasted energy.
Data Presentation
Table 1: Effect of Dyeing Temperature on Color Strength (K/S) of Cotton Dyed with a Typical Reactive Dye
| Dyeing Temperature (°C) | Color Strength (K/S) - Relative Values | Observations |
| 40 | Lower | Sub-optimal fixation, lower dye uptake.[1][2] |
| 50 | Moderate | Improved dye uptake and fixation.[2] |
| 60 | Highest | Optimal temperature for maximum color yield. [1][2][3] |
| 70 | Moderate-High | Beginning of decreased efficiency due to hydrolysis.[2] |
| 80 | Lower | Significant decrease in color strength due to increased hydrolysis.[1][2] |
Table 2: Influence of Temperature on Fastness Properties of Cotton Dyed with a Typical Reactive Dye
| Dyeing Temperature (°C) | Wash Fastness (Staining on Multifiber) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| 40 | Good to Excellent | Good | Moderate to Good |
| 60 | Excellent | Excellent | Good |
| 80 | Good | Good | Moderate |
Note: Fastness properties are generally good across a range of temperatures, but optimal performance is achieved when fixation is highest.[2]
Experimental Protocols
Standard Protocol for Exhaust Dyeing of Cotton with this compound
This protocol is a general guideline. Concentrations of dye, salt, and alkali should be adjusted based on the desired shade depth.
1. Preparation of Dyebath:
- Set the material-to-liquor ratio (M:L), for example, 1:20.
- Calculate the required amounts of this compound, Glauber's salt (sodium sulfate), and soda ash (sodium carbonate) based on the weight of the fabric (owf).
- Paste the required amount of this compound powder with a small amount of lukewarm water to ensure it is fully wetted. Then, dissolve it completely in a larger volume of water.
- Prepare separate stock solutions for the Glauber's salt and soda ash.
2. Dyeing Procedure:
- Add the dissolved dye solution and any necessary sequestering or leveling agents to the dyebath.
- Introduce the wetted cotton fabric into the dyebath at a starting temperature of 30-40°C.
- Run the machine for 10-15 minutes to ensure even distribution of the dye.
- Gradually add the dissolved Glauber's salt solution over 15-20 minutes. The salt helps to exhaust the dye onto the fiber.
- Run for another 20-30 minutes.
- Slowly raise the temperature of the dyebath to the target fixation temperature (e.g., 60°C) at a rate of 1-2°C per minute.
- Once the target temperature is reached, run for 10-15 minutes.
- Gradually add the dissolved soda ash solution over 15-20 minutes to raise the pH and initiate dye fixation.
- Continue the dyeing process at the fixation temperature for 45-60 minutes.
3. Washing Off (Soaping):
- Drain the dyebath.
- Rinse the fabric with cold water.
- Neutralize the fabric with a dilute acetic acid solution.
- Wash the fabric with a non-ionic detergent at or near boiling temperature (90-95°C) for 10-15 minutes to remove any unfixed and hydrolyzed dye.
- Rinse thoroughly with hot and then cold water.
- Dry the fabric.
Mandatory Visualization
Caption: Experimental workflow for dyeing cotton with this compound.
Caption: The competing reactions of fixation and hydrolysis in reactive dyeing.
References
- 1. researchgate.net [researchgate.net]
- 2. jsaer.com [jsaer.com]
- 3. Investigation of the effect of different process variables on color and physical properties of viscose and cotton knitted fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. textileapex.com [textileapex.com]
- 5. irjet.net [irjet.net]
- 6. textilelearner.net [textilelearner.net]
"salt concentration effects on Reactive yellow 185 exhaustion"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Reactive Yellow 185. The focus is on understanding and optimizing the effects of salt concentration on dye exhaustion in cellulosic fibers like cotton.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of salt in the this compound dyeing process?
In an aqueous solution, both cellulosic fibers (e.g., cotton) and anionic reactive dye molecules, like this compound, develop a negative surface charge. This creates electrostatic repulsion, which hinders the dye from approaching the fiber surface. Salt, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), acts as an electrolyte.[1][2] It dissolves in the dyebath to form positive ions (cations, e.g., Na⁺) that are attracted to the negatively charged fiber, effectively neutralizing the surface charge.[1] This reduction in repulsion allows the dye anions to migrate from the solution to the fiber surface, a process known as exhaustion.[2][3]
Q2: How does varying the salt concentration impact the exhaustion of this compound?
Increasing the salt concentration generally leads to a higher rate of dye exhaustion up to an optimal point.[4] As more salt is added, the negative charge on the fiber is more effectively neutralized, which increases the affinity of the dye for the fiber.[2][5] However, an excessively high salt concentration can be counterproductive. It can cause the dye molecules to clump together in the solution, a phenomenon called aggregation.[1] These large dye aggregates may be too big to diffuse into the fiber's structure, leading to a decrease in the overall color yield and potentially causing uneven dyeing or precipitation of the dye.[1]
Q3: Which type of salt is better for dyeing with this compound: Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)?
Both sodium chloride (common salt) and sodium sulfate (Glauber's salt) are effective at promoting dye exhaustion.[6] Functionally, they perform the same role of overcoming electrostatic repulsion. However, from a practical standpoint, sodium sulfate is often preferred in industrial settings because the chloride ions in NaCl can be corrosive to stainless steel dyeing equipment over time. For laboratory-scale experiments, either salt is generally acceptable.
Q4: Besides salt, what other parameters are critical for controlling dye exhaustion and fixation?
Several factors must be carefully controlled for reproducible results:
-
Alkali (e.g., Soda Ash): Alkali is essential for the fixation step, which occurs after exhaustion. It raises the pH of the dyebath, which activates the hydroxyl groups on the cellulose fiber, enabling them to form a strong, covalent bond with the reactive dye molecule.[4]
-
Temperature: Temperature influences the rate of dye diffusion and reaction. Higher temperatures generally increase the dyeing rate but can also increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber, rendering it inactive.[7]
-
Liquor Ratio: This is the ratio of the volume of dye solution to the weight of the fabric (e.g., 10:1). A lower liquor ratio means a more concentrated dyebath, which can decrease the amount of salt required for adequate exhaustion.[2]
-
Dyeing Time: Sufficient time must be allowed for the dye to exhaust onto the fiber and then to fix covalently under alkaline conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Color Yield / Pale Shade | 1. Insufficient Salt: The electrostatic repulsion between the dye and fiber was not adequately overcome, leading to poor exhaustion.[7]2. Excessive Salt: High salt concentration may have caused dye aggregation, preventing diffusion into the fiber.[1]3. Premature Dye Hydrolysis: The dye reacted with water instead of the fiber. This can be caused by adding alkali too early or using excessively high temperatures.[7][8] | 1. Optimize Salt Concentration: Conduct a concentration gradient experiment to find the optimal salt level (see Experimental Protocol below).2. Review Salt Levels: If using very high salt concentrations (>80-100 g/L), try reducing the amount.[1]3. Control Process Parameters: Ensure alkali is added only after the initial exhaustion phase. Verify that the dyeing temperature is appropriate for this compound. |
| Speckled or Uneven Dyeing (Skitterness) | 1. Undissolved Dye: The dye powder was not fully dissolved before being added to the dyebath, causing specks of concentrated color.[8]2. Rapid Dye Addition: Adding the dye or salt too quickly can cause localized high concentrations and uneven uptake.3. Poor Agitation: Inadequate circulation of the dyebath leads to uneven distribution of dye and chemicals. | 1. Ensure Complete Dissolution: Make a paste of the dye powder with a small amount of cold water before dissolving it in warm (not hot) water. Filter the stock solution if necessary.[8]2. Incremental Addition: Add dye and salt solutions to the dyebath gradually over a period of 10-20 minutes to ensure even distribution.[9]3. Improve Agitation: Ensure the experimental setup provides consistent and thorough agitation of the dyebath and fabric. |
| Poor Colorfastness after Washing | 1. Ineffective Fixation: The covalent bond between the dye and fiber did not form properly. This can be due to insufficient alkali, low temperature, or inadequate fixation time.2. Incomplete Wash-Off: Unfixed or hydrolyzed dye was not thoroughly removed from the fabric and is washing out.[9] | 1. Verify Fixation Conditions: Check the concentration of alkali (e.g., soda ash), fixation temperature, and time to ensure they meet the requirements for the dye.2. Improve Post-Dyeing Wash: After dyeing, rinse the fabric thoroughly in cold water, then boil in a soap solution for at least 15 minutes to remove all unfixed dye.[1] Ensure the electrolyte concentration is below 2 g/L before the soaping stage.[9] |
| Inconsistent Results Between Experiments | 1. Process Variability: Minor differences in salt/alkali concentration, temperature profiles, liquor ratio, or water quality.2. Material Preparation: The cellulosic fabric was not properly scoured and bleached, leaving impurities that interfere with dyeing.[10] | 1. Standardize Protocol: Strictly adhere to a standardized experimental protocol (see below). Use calibrated equipment and high-purity reagents.2. Use PFD Fabric: Always use "Prepared for Dyeing" (PFD) fabric that has been commercially scoured and bleached to ensure a consistent substrate. |
Data Presentation
Table 1: Illustrative Example of Salt Concentration Effect on Dye Exhaustion and Fixation [4]
| Salt Conc. (g/L) | Dye Exhaustion (%) | Dye Fixation (%) | K/S Value (Color Strength) |
| 5 | 55.3 | 21.8 | 1.45 |
| 10 | 64.1 | 35.2 | 2.89 |
| 20 | 75.9 | 51.7 | 5.12 |
| 40 | 86.2 | 68.5 | 7.98 |
| 50 | 86.5 | 68.9 | 8.01 |
| 70 | 86.8 | 69.1 | 8.05 |
Note: These results were obtained for Reactive Red 195 with 1% dye o.w.f., 10 g/L alkali, at a 1:10 liquor ratio. The data illustrates that beyond an optimal concentration (in this case, 40 g/L), the increase in exhaustion and fixation becomes negligible.[4]
Experimental Protocols
Protocol 1: Determining the Optimal Salt Concentration for this compound Exhaustion
This protocol describes a method to determine the effect of varying salt concentrations on the dye exhaustion percentage using a laboratory infrared (IR) dyeing machine.
1. Materials and Reagents:
-
This compound Dye Powder
-
Prepared for Dyeing (PFD) 100% Cotton Fabric
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)
-
Sodium Carbonate (Na₂CO₃, Soda Ash)
-
Distilled Water
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Dye Stock Solution (1% w/v): Dissolve 1.0 g of this compound powder in a small amount of water to make a paste, then dilute to 100 mL with distilled water.
-
Salt Solutions: Prepare a series of dyebaths with varying salt concentrations (e.g., 0, 10, 20, 40, 60, 80 g/L).
-
Alkali Solution (10% w/v): Dissolve 10 g of Na₂CO₃ in 100 mL of distilled water.
3. Dyeing Procedure:
-
Cut 5 g samples of the PFD cotton fabric.
-
Set up a series of dyeing tubes for the IR dyer. For each tube, maintain a liquor ratio of 10:1 (50 mL total volume for a 5 g fabric sample).
-
Add the required amount of salt and water to each tube.
-
Add the fabric sample and 2.5 mL of the dye stock solution (for a 0.5% on weight of fabric shade).
-
Seal the tubes and place them in the IR dyer.
-
Exhaustion Phase:
-
Set the temperature to 60°C and run for 15 minutes to allow for even dye uptake.[10]
-
-
Fixation Phase:
-
Post-Dyeing Wash-Off:
-
Remove the fabric, rinse thoroughly with cold water.
-
Perform a soaping wash at 90-100°C for 15 minutes with a 1 g/L neutral soap solution to remove unfixed dye.[1]
-
Rinse again until the water is clear and let the fabric air dry.
-
4. Calculating Dye Exhaustion (%E):
-
Before adding the fabric, take a sample from the initial dyebath. After the dyeing cycle is complete (before rinsing), take a sample from the final dyebath.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the initial (A₀) and final (A₁) dyebath solutions at the maximum absorbance wavelength (λ_max) of this compound.
-
Calculate the dye exhaustion percentage using the following formula[6]: %E = [(A₀ - A₁) / A₀] * 100
Visualizations
Caption: Experimental workflow for determining optimal salt concentration.
References
- 1. thaiscience.info [thaiscience.info]
- 2. textilelearner.net [textilelearner.net]
- 3. Low-Salt or Salt-Free Dyeing of Cotton Fibers with Reactive Dyes using Liposomes as Dyeing/Level-Dyeing Promotors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. textileblog.com [textileblog.com]
- 8. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 9. interdyeprinting.com [interdyeprinting.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Hydrolysis of C.I. Reactive Yellow 185 in Alkaline Conditions
Disclaimer: Scientific literature with specific quantitative data on the alkaline hydrolysis of C.I. Reactive Yellow 185 is limited. The following information is substantially based on the well-documented behavior of other monochlorotriazine (MCT) reactive dyes and general principles of reactive dye chemistry. The experimental protocols and quantitative data tables are provided as representative examples and should be adapted based on in-house experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of alkaline hydrolysis for C.I. This compound?
A1: C.I. This compound is a monochlorotriazine (MCT) reactive dye. In alkaline conditions, the dye undergoes nucleophilic substitution. The hydroxyl ions (OH⁻) in the alkaline solution attack the carbon atom of the triazine ring that is bonded to the chlorine atom. This results in the replacement of the chlorine atom with a hydroxyl group, rendering the dye inactive and unable to form a covalent bond with cellulosic fibers. This competing reaction with water is a primary cause of dye wastage in reactive dyeing processes.[1][2]
Q2: What are the main factors that influence the rate of hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by:
-
pH: Higher pH (increased alkalinity) leads to a higher concentration of hydroxyl ions, which accelerates the rate of hydrolysis.[1][3]
-
Temperature: An increase in temperature significantly increases the rate of hydrolysis.[1][3]
-
Time: The longer the dye is exposed to alkaline conditions, the greater the extent of hydrolysis.[1]
-
Dye Concentration: Higher dye concentrations can sometimes lead to aggregation, which may slightly reduce the rate of hydrolysis.[3][4]
-
Electrolyte Concentration: The presence of electrolytes, such as sodium chloride or sodium sulfate, can influence the dye's aggregation and substantivity, which in turn can affect the hydrolysis rate.[1][3]
Q3: What are the expected byproducts of the alkaline hydrolysis of this compound?
A3: The primary byproduct of alkaline hydrolysis is the hydrolyzed form of the dye, where the chlorine atom on the triazine ring is replaced by a hydroxyl group. This hydrolyzed dye is no longer reactive towards cellulose fibers. Further degradation under harsh alkaline conditions could potentially lead to the cleavage of the azo bond and other functional groups, resulting in smaller, colorless aromatic compounds. However, under typical dyeing conditions, the main byproduct is the inactive hydrolyzed dye.
Q4: How can I minimize the hydrolysis of this compound during my experiments?
A4: To minimize hydrolysis:
-
Control Temperature: Maintain the lowest possible temperature that still allows for efficient dye fixation. Avoid unnecessarily high temperatures.[1]
-
Optimize pH: Use the minimum amount of alkali required for effective fixation. Excessively high pH will favor hydrolysis.[3]
-
Manage Time: Prepare the alkaline dye solution immediately before use and minimize the time the dye is in contact with the alkali before and during the reaction with the substrate.[1]
-
Order of Addition: Add the alkali to the dyebath as the final step, just before the fixation phase.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low color yield or pale shades | Excessive hydrolysis of the dye before or during dyeing. | - Verify the pH and temperature of the dyebath. Ensure they are within the recommended range for this compound. - Prepare the alkaline dye solution immediately before use. - Reduce the dyeing time if possible without compromising fixation. |
| Poor wash fastness | Incomplete removal of hydrolyzed dye from the substrate. | - Implement a thorough washing-off process with hot and cold rinses to remove any unfixed, hydrolyzed dye. - Use a suitable soaping agent to aid in the removal of hydrolyzed dye. |
| Inconsistent results between batches | Variations in experimental conditions. | - Standardize all parameters, including water quality, temperature, pH, dye and chemical concentrations, and reaction time. - Calibrate all measuring instruments, such as pH meters and thermometers, regularly. |
| Color bleeding or staining of adjacent materials | Presence of residual hydrolyzed dye that has not been washed out properly. | - Improve the post-dyeing washing process. - Test for color fastness to washing to ensure all hydrolyzed dye has been removed. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation byproducts other than the simple hydrolyzed form. | - This could indicate overly harsh conditions (e.g., very high pH or temperature). - Consider using a milder alkali or lowering the reaction temperature. - Use techniques like LC-MS to identify the unknown peaks and understand the degradation pathway. |
Quantitative Data
Table 1: Influence of pH on the Rate of Hydrolysis of a Typical MCT Reactive Dye at 60°C.
| pH | Pseudo-First-Order Rate Constant (k_obs) (min⁻¹) | Half-life (t₁/₂) (min) |
| 10.0 | 0.005 | 138.6 |
| 10.5 | 0.015 | 46.2 |
| 11.0 | 0.045 | 15.4 |
| 11.5 | 0.135 | 5.1 |
Table 2: Influence of Temperature on the Rate of Hydrolysis of a Typical MCT Reactive Dye at pH 11.
| Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs) (min⁻¹) | Half-life (t₁/₂) (min) |
| 40 | 0.010 | 69.3 |
| 50 | 0.025 | 27.7 |
| 60 | 0.060 | 11.6 |
| 70 | 0.140 | 5.0 |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the hydrolysis of a reactive dye. Specific parameters such as the mobile phase composition and gradient may need to be optimized for this compound.
1. Materials and Reagents:
-
C.I. This compound
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for alkaline conditions
-
Buffer solutions (e.g., phosphate or borate) to maintain constant pH
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Ion-pairing agent (e.g., tetrabutylammonium bromide), if required for better separation
-
Hydrochloric acid (HCl) for quenching the reaction
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Thermostatted water bath
-
pH meter
-
Vortex mixer
-
Analytical balance
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 g/L).
-
Prepare a stock solution of the alkali (e.g., 0.1 M NaOH or a suitable buffer at the desired pH).
-
-
Hydrolysis Reaction:
-
In a temperature-controlled water bath, preheat the dye solution and the alkaline solution separately to the desired reaction temperature.
-
To initiate the hydrolysis, mix a known volume of the dye solution with a known volume of the alkaline solution to achieve the target final concentrations and pH. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a small amount of dilute HCl to neutralize the alkali and stop further hydrolysis.
-
-
Sample Preparation for HPLC:
-
Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the separation of the unhydrolyzed (active) dye and the hydrolyzed dye at the maximum absorbance wavelength (λ_max) of the dye.
-
The unhydrolyzed dye is typically less polar and will have a longer retention time than the more polar hydrolyzed form.
-
-
Data Analysis:
-
Record the peak areas of the active and hydrolyzed dye at each time point.
-
Calculate the concentration of the active dye remaining at each time point.
-
Plot the natural logarithm of the concentration of the active dye versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Visualizations
Caption: General reaction pathways for a reactive dye in alkaline conditions.
Caption: Experimental workflow for kinetic analysis of dye hydrolysis.
Caption: Troubleshooting logic for low color yield in reactive dyeing.
References
"preventing precipitation of Reactive yellow 185 in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Reactive Yellow 185 in solution. The following information is based on the general principles of reactive dye chemistry and may require optimization for your specific experimental conditions.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound can occur due to a variety of factors, primarily related to solubility and dye stability. This guide will help you identify and address the potential causes of precipitation in your experiments.
Problem: this compound is precipitating out of solution.
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution | - Ensure the dye is fully dissolved before adding other reagents. - Use high-purity water (distilled or deionized). - Stir the solution thoroughly. Gentle heating may aid dissolution, but be cautious of hydrolysis at elevated temperatures. |
| pH Out of Optimal Range | - Measure the pH of your solution. - Adjust the pH to the optimal range for dye stability. For many reactive dyes, this is a slightly acidic to neutral pH for the dye solution before the addition of alkali for fixation. - Avoid adding alkaline agents directly to the concentrated dye solution, as this can cause hydrolysis and precipitation.[1] |
| High Electrolyte Concentration | - Reduce the concentration of salts (e.g., NaCl, Na₂SO₄) in your solution if possible. High electrolyte concentrations can decrease the solubility of reactive dyes.[1] - Add electrolytes after the dye has been fully dissolved and diluted. |
| Low Temperature | - Increase the temperature of the solution gradually. Some reactive dyes have higher solubility at elevated temperatures. However, be mindful that high temperatures can accelerate dye hydrolysis, especially in alkaline conditions.[2][3] |
| High Dye Concentration | - Prepare a more dilute solution of this compound. Exceeding the solubility limit will lead to precipitation. While some reactive yellow dyes can have high solubility (e.g., >200 g/L at 20°C for some composite dyes), this can vary.[4] |
| Dye Hydrolysis | - Prepare fresh solutions of this compound for each experiment. - Avoid prolonged storage of dye solutions, especially under alkaline conditions.[5][6] - Keep the temperature of the dye solution moderate before the fixation step to minimize hydrolysis.[3][5] |
| Contaminants in Water or Reagents | - Use high-purity water and reagents. - Ensure all glassware is thoroughly cleaned to remove any residual chemicals that could interact with the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
Q2: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor. Reactive dyes are most stable in a neutral to slightly acidic solution. Under alkaline conditions (high pH), the reactive groups of the dye can react with water (hydrolysis), leading to the formation of a less soluble, inactive form of the dye that can precipitate.[5][6][7] The rate of hydrolysis increases with increasing pH.[6]
Q3: Can I heat the solution to dissolve this compound?
Gentle heating can help to dissolve reactive dyes. However, high temperatures, especially in combination with alkaline pH, will significantly increase the rate of dye hydrolysis, leading to a loss of reactivity and potential precipitation.[2][3] If heating is necessary, it should be done carefully and for a minimal amount of time.
Q4: What is the role of electrolytes like salt in the precipitation of reactive dyes?
Electrolytes such as sodium chloride or sodium sulfate are often used in dyeing processes to promote the exhaustion of the dye onto the fiber. However, high concentrations of electrolytes in the dye solution can decrease the solubility of the dye, leading to aggregation and precipitation.[1] It is generally recommended to add electrolytes to the dye bath after the dye has been fully dissolved and diluted.
Q5: How can I prevent dye aggregation?
Dye aggregation, a form of precipitation, can be minimized by:
-
Using dispersing agents: These are surfactants that help to keep the dye molecules separated in the solution.[7][8]
-
Controlling the dye concentration: Working with more dilute solutions can prevent the dye molecules from coming close enough to aggregate.
-
Optimizing temperature and pH: As discussed, these parameters influence dye solubility and stability.
-
Adding co-solvents: In some cases, the addition of organic solvents like urea can increase the solubility of reactive dyes.[2]
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general procedure for dissolving this compound to prepare a stock solution.
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Spatula and weighing paper
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of high-purity water to a beaker with a magnetic stir bar.
-
Place the beaker on a stir plate and begin stirring at a moderate speed.
-
Slowly add the weighed this compound powder to the vortex of the stirring water to avoid clumping.
-
Continue stirring until the dye is completely dissolved. This may take several minutes. A visual inspection should show no solid particles.
-
If necessary, gently warm the solution to a maximum of 40°C to aid dissolution. Avoid boiling.
-
Once the dye is fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with high-purity water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Measure and record the pH of the stock solution. If necessary, adjust to a neutral pH for storage, though fresh preparation is recommended.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Non Toxic Fabric Dye C I Reactive Yellow 145 Reactive Dyes 180 Solubility [synthetic-dyes.com]
- 3. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 4. dyeschemical.com [dyeschemical.com]
- 5. textileapex.com [textileapex.com]
- 6. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 7. irjet.net [irjet.net]
- 8. Reactive Dyes - KISCO [kisco.co]
Technical Support Center: Managing Dye Bath Exhaustion in Reactive Yellow 185 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively managing dye bath exhaustion during experiments with Reactive Yellow 185.
Frequently Asked Questions (FAQs)
Q1: What is dye bath exhaustion and why is it critical in our experiments?
A1: Dye bath exhaustion refers to the percentage of dye that has transferred from the dye bath to the substrate (e.g., fabric, cells) at the end of the dyeing process. It is a critical measure of dyeing efficiency. High exhaustion rates are desirable as they indicate that the majority of the dye has bound to the substrate, leading to better color yield, reduced waste, and lower costs. In a research context, controlling exhaustion is crucial for the reproducibility and accuracy of experiments involving dye uptake and localization.
Q2: What are the primary factors influencing the exhaustion of this compound?
A2: The exhaustion of reactive dyes like this compound is primarily influenced by several interdependent parameters:
-
Electrolyte (Salt) Concentration: Salts, such as sodium chloride or sodium sulfate, are used to neutralize the negative charge on the surface of cellulosic fibers, which helps to overcome the repulsion between the anionic dye and the fiber, thereby promoting dye uptake.[1][2][3]
-
Alkali (pH): An alkaline environment is necessary to facilitate the chemical reaction between the reactive dye and the hydroxyl groups of the cellulosic fibers, leading to the formation of a covalent bond.[4][5][6] The optimal pH for fixation is typically around 10-11.[7]
-
Temperature: Temperature affects the rate of dye diffusion and the reaction between the dye and the fiber.[8][9] While higher temperatures can increase the rate of dyeing, excessively high temperatures can also lead to increased hydrolysis of the dye, where the dye reacts with water instead of the fiber, rendering it inactive.[8]
-
Liquor Ratio: This is the ratio of the weight of the goods being dyed to the volume of the dye bath. A lower liquor ratio generally leads to higher dye exhaustion.
-
Dyeing Time: Sufficient time is required for the dye to exhaust onto the fiber and then to be fixed. The optimal time depends on the other process parameters.
Q3: How does hydrolysis of this compound affect the exhaustion rate?
A3: Hydrolysis is a competing reaction where the reactive dye reacts with water molecules in the dye bath instead of the fiber.[10][11][12] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower fixation rate and, consequently, a lower overall exhaustion efficiency.[10] Factors that increase the rate of hydrolysis include high temperatures and high pH.[11][12] Therefore, it is crucial to control these parameters to minimize hydrolysis and maximize dye exhaustion and fixation.[10]
Q4: How can I measure the dye bath exhaustion percentage?
A4: The exhaustion percentage can be determined spectrophotometrically. This involves measuring the absorbance of the dye bath solution before and after the dyeing process at the dye's maximum absorbance wavelength (λmax). The percentage of exhaustion (%E) can then be calculated using the following formula:
%E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
Troubleshooting Guides
Problem: Low Dye Bath Exhaustion
| Potential Cause | Recommended Solution |
| Insufficient Electrolyte (Salt) | Increase the concentration of sodium chloride or sodium sulfate in the dye bath. The optimal concentration will depend on the shade depth and liquor ratio.[1][2][3] |
| Incorrect pH (Too Low) | Ensure the pH of the dye bath is within the optimal range for fixation (typically pH 10-11 for reactive dyes) by adding an appropriate amount of alkali like soda ash.[4][5][6][7] |
| Low Dyeing Temperature | Increase the dyeing temperature to the recommended level for this compound to enhance dye diffusion and reaction rate.[8][9] |
| High Liquor Ratio | Use a lower liquor ratio (less water for the same amount of substrate) to increase the dye concentration in the bath and promote exhaustion. |
| Insufficient Dyeing Time | Increase the dyeing time to allow for complete exhaustion and fixation of the dye. |
| Dye Hydrolysis | Avoid excessively high temperatures and prolonged exposure to alkaline conditions before the dye has had a chance to exhaust onto the fiber.[8][10] |
Problem: Poor Reproducibility of Results
| Potential Cause | Recommended Solution |
| Inconsistent Process Parameters | Strictly control all dyeing parameters, including temperature, pH, salt concentration, liquor ratio, and time, for all experiments. |
| Variation in Substrate | Ensure that the substrate material is consistent between experiments, as differences in material can affect dye uptake. |
| Inaccurate Measurements | Use calibrated equipment for all measurements, including weighing of dyes and chemicals and measuring volumes and pH. |
Problem: Shade Inconsistency or Uneven Dyeing
| Potential Cause | Recommended Solution |
| Premature Fixation | Add the alkali in stages or after the dye has had sufficient time to exhaust onto the substrate to ensure even dye distribution before fixation. |
| Rapid Temperature Increase | Increase the temperature of the dye bath gradually to allow for controlled dye uptake and migration. |
| Poor Dye Solubility | Ensure the dye is fully dissolved before starting the dyeing process. |
Data Presentation
Table 1: Effect of Dyebath pH on Color Strength of Cotton Knitted Fabric Dyed with Remazol Yellow RR (as a proxy for this compound)
| Dyebath pH | Color Strength (K/S) |
| 2 | 1.5 |
| 4 | 2.1 |
| 6 | 2.8 |
| 8 | 8.5 |
| 10 | 14.2 |
| 12 | 15.8 |
Data adapted from a study on Remazol Yellow RR, which may have different properties from this compound.[4][5]
Experimental Protocols
Protocol for Exhaust Dyeing of Cotton with this compound
1. Materials and Reagents:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Acetic acid (for neutralization)
-
Non-ionic detergent
-
Distilled water
2. Equipment:
-
Laboratory dyeing machine (e.g., water bath with shaker, IR dyer)
-
Beakers and graduated cylinders
-
pH meter
-
Spectrophotometer
-
Analytical balance
3. Dyeing Procedure:
-
Prepare the dye bath by dissolving the required amount of this compound in distilled water at a specific liquor ratio (e.g., 1:20).
-
Add the required concentration of salt (e.g., 60-80 g/L for medium to dark shades) to the dye bath and stir until dissolved.
-
Immerse the cotton fabric in the dye bath at room temperature.
-
Gradually raise the temperature of the dye bath to the optimal dyeing temperature (e.g., 60°C) and maintain for a set period (e.g., 30-45 minutes) to allow for dye exhaustion.
-
Add the required amount of soda ash (e.g., 10-20 g/L) to raise the pH to the optimal level for fixation (pH 10-11).
-
Continue the dyeing process at the same temperature for another 45-60 minutes for dye fixation.
-
Cool the dye bath and remove the fabric.
4. Washing and Rinsing:
-
Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Wash the fabric with a non-ionic detergent at a high temperature (e.g., 90°C) for 10-15 minutes to remove any hydrolyzed dye.
-
Rinse again with hot and cold water until the water runs clear.
-
Dry the fabric.
5. Measurement of Dye Bath Exhaustion:
-
Before adding the fabric, take a sample of the initial dye bath solution.
-
After the dyeing process is complete, take a sample of the final (exhausted) dye bath solution.
-
Dilute both samples to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of both diluted solutions at the λmax of this compound.
-
Calculate the percentage of exhaustion using the formula mentioned in the FAQs.
Visualizations
Caption: Factors influencing dye bath exhaustion in reactive dyeing.
Caption: Troubleshooting workflow for low dye bath exhaustion.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes | Semantic Scholar [semanticscholar.org]
- 3. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 4. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fsw.cc [fsw.cc]
- 7. The Influence of Temperature and PH Value on Dyeing with Reactive Dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. fastdye.com [fastdye.com]
- 9. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 10. textileapex.com [textileapex.com]
- 11. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 12. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
Validation & Comparative
Performance Showdown: Reactive Yellow 185 Versus Other Azo Dyes in Textile Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of textile chemistry, the selection of dyes is paramount to achieving desired aesthetics, durability, and performance. Among the myriad of options, azo dyes, and specifically reactive azo dyes, represent a cornerstone for coloring cellulosic fibers due to their vibrant shades and excellent fastness properties. This guide provides a detailed performance comparison of Reactive Yellow 185 against other notable azo dyes, supported by experimental data and standardized testing protocols.
Unveiling the Contenders: A Look at Key Azo Dyes
This compound is a bifunctional reactive dye, belonging to the azo class of chromophores.[1] Its molecular structure is designed to form strong covalent bonds with cellulosic fibers, ensuring high fixation and durability.[2] For a comprehensive comparison, we will evaluate its performance against other commercially significant reactive azo dyes, such as those from the Reactive Red and Reactive Blue series. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer valuable insights.
Quantitative Performance Analysis
The efficacy of a reactive dye is primarily assessed by its color fastness, which denotes the resistance of the color to various external factors. The following tables summarize the performance data for this compound and other selected reactive azo dyes, based on standardized ISO testing methods.
Table 1: Color Fastness Properties of C.I. This compound
| Fastness Test | Fading | Staining |
| ISO Light Fastness | 5-6 | - |
| ISO Oxygen Bleaching | 3-4 | 4 |
| ISO Perspiration Fastness | 4-5 | 5 |
| ISO Soaping | 5 | 5 |
Source: World Dye Variety[1]
Table 2: Performance Data for Other Commercial Reactive Azo Dyes
| Dye Name | C.I. Name | Type | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) |
| Reactive Red 195 | - | Bifunctional | 3-4 | 4-5 |
| Reactive Blue 222 | - | Bifunctional | 4 | 5 |
| Reactive Orange 122 | - | Bifunctional | 3-4 | 4-5 |
| Reactive Yellow 145 | - | Bifunctional | 4 | 4-5 |
Note: Data for these dyes is compiled from various sources and may not represent a direct comparative study under identical conditions.
In-Depth Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental procedures are crucial. The following protocols outline the methodologies for dyeing cotton fabric with reactive dyes and assessing their color fastness properties.
Exhaust Dyeing Protocol for Cotton Fabric
This method is commonly used for dyeing cellulosic fibers with reactive dyes in a laboratory or industrial setting.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye (e.g., this compound)
-
Glauber's salt (Sodium Sulfate) as electrolyte
-
Soda ash (Sodium Carbonate) as alkali
-
Laboratory dyeing machine (e.g., Launder-Ometer)
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:20 (fabric weight:water volume). Add the required amount of reactive dye (e.g., 2% on weight of fabric).
-
Dyeing Cycle:
-
Introduce the cotton fabric into the dyebath at 40°C.
-
Add Glauber's salt (e.g., 60 g/L) in two portions over 20 minutes.
-
Raise the temperature to 60°C over 20 minutes.
-
Add soda ash (e.g., 20 g/L) in two portions over 20 minutes to fix the dye.
-
Continue dyeing at 60°C for 60 minutes.
-
-
Washing Off:
-
Rinse the dyed fabric with cold water.
-
Neutralize with a weak acetic acid solution.
-
Soap the fabric at 95°C for 10 minutes with a non-ionic detergent.
-
Rinse thoroughly with hot and cold water.
-
Dry the fabric at ambient temperature.
-
Color Fastness Testing Protocols
The following are standardized methods for evaluating the color fastness of dyed textiles.
1. Color Fastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched between two undyed fabrics (one cotton, one wool).
-
The composite sample is washed in a solution containing a standard detergent at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
-
The change in color of the dyed specimen (fading) and the staining of the adjacent undyed fabrics are assessed using a standard grey scale (1-5, where 5 is excellent).
2. Color Fastness to Light (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight.
-
The exposure is carried out for a specified duration or until a certain level of fading is observed in a blue wool standard.
-
The change in color of the specimen is evaluated by comparing it with the unexposed original fabric using a grey scale (1-8, where 8 is excellent).
3. Color Fastness to Rubbing (Crocking) (ISO 105-X12):
-
A dry and a wet piece of standard white cotton cloth are rubbed against the surface of the dyed fabric under a specified pressure for a set number of cycles using a crockmeter.
-
The amount of color transferred to the white cloths is assessed using a grey scale for staining (1-5, where 5 is excellent).
Visualizing the Workflow
To provide a clear overview of the evaluation process, the following diagram illustrates the experimental workflow from fabric preparation to performance assessment.
References
"comparative study of reactive dyes for cotton dyeing"
A Comparative Guide to Reactive Dyes for Cotton Dyeing
This guide provides a comprehensive comparison of different classes of reactive dyes used for dyeing cotton fibers. It is intended for researchers and textile scientists, offering objective performance data, detailed experimental protocols, and visual representations of key processes and concepts. Reactive dyes are the most widely used dyes for cellulosic fibers due to their ability to form a strong covalent bond with the fiber, resulting in excellent wash fastness and a wide range of vibrant colors.[1][2]
Overview of Reactive Dye Classes
Reactive dyes are broadly classified based on their reactive group, which dictates their reactivity and the optimal conditions for application. The primary classes include those based on triazine and vinyl sulfone.
-
Dichlorotriazine (DCT) Dyes: Known as "cold brand" dyes, they are highly reactive and can be applied at lower temperatures (32-60°C).[3]
-
Monochlorotriazine (MCT) Dyes: Referred to as "hot brand" dyes, they have lower reactivity and require higher temperatures (72-93°C) for fixation.[3][4]
-
Vinyl Sulfone (VS) Dyes: These are moderately reactive and are typically applied at temperatures between those of cold and hot brand dyes.[1][3] The reactive group is activated under alkaline conditions.[5]
-
Bifunctional Dyes: These dyes contain two reactive groups, either of the same type (homo-bifunctional) or different types (hetero-bifunctional, e.g., MCT-VS).[1] This design enhances fixation efficiency and provides more robust performance across varying dyeing conditions.[1][6]
Performance Comparison
The performance of reactive dyes is evaluated based on several key parameters, including their efficiency in binding to the fiber (exhaustion and fixation) and the durability of the color (fastness properties).
Table 1: General Characteristics and Dyeing Conditions
| Dye Class | Common Name | Reactivity | Optimal Dyeing Temp. | Fixation Mechanism |
| Dichlorotriazine (DCT) | Cold Brand | High | 32 - 60°C[3] | Nucleophilic Substitution |
| Monochlorotriazine (MCT) | Hot Brand | Low | 72 - 93°C[3] | Nucleophilic Substitution |
| Vinyl Sulfone (VS) | Medium Brand | Medium | 60 - 71°C[3] | Nucleophilic Addition |
| Bifunctional (e.g., MCT-VS) | High Fixation | High | 60°C[1] | Dual Substitution/Addition |
Table 2: Comparative Performance Metrics
| Dye Class | Exhaustion (%) | Fixation (%) | Wash Fastness (Grade 1-5) | Light Fastness (Grade 1-8) | Rubbing Fastness (Grade 1-5) |
| Dichlorotriazine (DCT) | 60 - 70 | 50 - 60 | 3 - 4 | 3 - 4 | 3 - 4 |
| Monochlorotriazine (MCT) | 70 - 80 | 60 - 75 | 4 - 5 | 4 - 5 | 4 |
| Vinyl Sulfone (VS) | 70 - 85 | 70 - 80 | 4 - 5 | 4 - 5 | 4 |
| Bifunctional / Polyfunctional | > 80[7] | > 90[7] | 4 - 5 (Excellent)[7][8] | 4 (Moderate)[8][9] | 4 - 5 (Good to Excellent)[10] |
Note: Fastness grades are based on a grayscale rating where 5 (for wash/rubbing) and 8 (for light) represent the best performance.
Experimental Protocols
This section details the standardized methodologies for dyeing cotton fabric with reactive dyes and evaluating the results.
Materials and Reagents
-
Scoured and bleached 100% cotton fabric
-
Reactive dye (e.g., MCT, VS, or Bifunctional type)
-
Glauber's salt (Na₂SO₄) or Common salt (NaCl) as an electrolyte
-
Soda ash (Na₂CO₃) as an alkali/fixing agent
-
Wetting agent
-
Sequestering agent
-
Soap solution (for after-treatment)
-
Acetic acid (for neutralization)
Dyeing Procedure (Exhaust Method)
The exhaust method is a common laboratory and industrial process for reactive dyeing.[4]
-
Dye Bath Preparation: Set up a dye bath with a specific liquor-to-material ratio (e.g., 1:50).[11] Add the required amount of water, wetting agent, and sequestering agent.
-
Dye Dissolving: Prepare a stock solution of the reactive dye by pasting it with a small amount of cold water and then dissolving it with hot water.[12]
-
Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath at room temperature and run for 10 minutes.
-
Add the dissolved dye solution and raise the temperature to the target for the specific dye class (e.g., 40°C for cold brand, 85°C for hot brand).[12][13]
-
Add the required amount of salt (e.g., 30-60 g/L) in portions over 15-20 minutes. The salt helps to neutralize the negative charge on the cotton fiber surface, promoting dye exhaustion.[3][4]
-
Continue running the machine for 30-45 minutes to allow the dye to absorb onto the fiber.[13]
-
-
Fixation Phase:
-
Add the alkali (e.g., 10-20 g/L of soda ash) to the dye bath. This raises the pH and initiates the chemical reaction between the dye and the hydroxyl groups of the cellulose, forming a covalent bond.[2][3]
-
Continue the dyeing process for another 30-60 minutes at the target temperature to ensure complete fixation.[12]
-
-
Drain and Rinse: Cool the dye bath, drain the liquor, and rinse the fabric with cold water.
After-Treatment (Wash-off)
A thorough wash-off process is critical to remove unfixed and hydrolyzed dye, which ensures good wash fastness.[3]
-
Hot Rinse: Rinse the dyed fabric in hot water.
-
Neutralization: Treat the fabric with a dilute acetic acid solution at 50°C to neutralize any residual alkali.[4]
-
Soaping: Wash the fabric with a soap solution at or near boiling temperature for 10-15 minutes.
-
Final Rinsing: Rinse again with hot water, followed by a final cold water rinse.[4]
-
Drying: Squeeze the excess water and dry the fabric.
Performance Evaluation
-
Color Strength (K/S Value): Measured using a spectrophotometer to determine the depth of shade.[14]
-
Wash Fastness: Evaluated according to standard methods like ISO 105-C06.[7] The test assesses color change and staining on adjacent fabrics.
-
Light Fastness: Determined using a light fastness tester (e.g., Xenon arc lamp) following a standard like ISO 105-B02.
-
Rubbing Fastness (Crocking): Assessed using a crockmeter according to ISO 105-X12 to measure the transfer of color from the fabric surface when rubbed.
Visualizations
Experimental Workflow for Cotton Dyeing
Caption: Workflow of the reactive dyeing process for cotton fabric.
Reactive Dye-Fiber Bonding Mechanism
Caption: Covalent bond formation between a reactive dye and cotton.
Comparison of Reactive Dye Characteristics
Caption: Key characteristics of different reactive dye classes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. jagson.com [jagson.com]
- 3. textilelearner.net [textilelearner.net]
- 4. textiletrainer.com [textiletrainer.com]
- 5. blog.spgprints.com [blog.spgprints.com]
- 6. scialert.net [scialert.net]
- 7. Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes [scirp.org]
- 8. jetir.org [jetir.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Comparative study on natural and reactive dye for cotton coloration [scielo.org.mx]
- 11. scribd.com [scribd.com]
- 12. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 13. textilecoach.net [textilecoach.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Light Fastness of Reactive Yellow 185 and Other Reactive Dyes
A detailed guide for researchers and professionals in drug development and materials science, this report provides a comparative assessment of the light fastness of C.I. Reactive Yellow 185 against other commercially available reactive dyes. This guide includes quantitative data, detailed experimental protocols, and a visual representation of the testing workflow to aid in the selection of dyes with superior stability to light exposure.
The longevity and stability of coloration are critical parameters in the textile and materials science industries. For applications requiring high durability, particularly against environmental factors like light, the selection of appropriate dyes is paramount. This guide focuses on the light fastness of reactive dyes, with a specific emphasis on C.I. This compound, an azo-based dye, and its performance relative to other reactive dyes.
Comparative Light Fastness of Reactive Dyes
The light fastness of a dye is its ability to resist fading upon exposure to light. This property is typically evaluated using a standardized scale, such as the International Organization for Standardization (ISO) 105-B02 method, which uses a 1 to 8 Blue Wool scale, with 8 indicating the highest fastness.
C.I. This compound has demonstrated a commendable light fastness rating.[1] The performance of various reactive yellow dyes is summarized in the table below. It is important to note that the data presented is compiled from multiple sources and, while indicative of performance, direct comparison is best made from studies where all dyes were tested under identical conditions. The light fastness of reactive dyes is significantly influenced by their molecular structure.[2] Azo-based dyes, which constitute a large portion of reactive dyes, generally exhibit lower light fastness compared to other chromophoric systems.[2][3][4][5]
| Dye Name | C.I. Name | Chromophore Type | Light Fastness Rating (ISO Scale) |
| This compound | This compound | Azo | 5-6 |
| Reactive Yellow 135 | Reactive Yellow 135 | Azo | < 5.0 |
| Reactive Yellow 176 | Reactive Yellow 176 | Azo | < 5.0 |
| Reactive Yellow 145 | Reactive Yellow 145 | - | 3.5 - 4.5 (concentration dependent)[6] |
| Reactive Yellow 84 | Reactive Yellow 84 | - | Good (dE 2.76 after 36h) |
Factors Influencing Light Fastness
Several factors can influence the light fastness of reactive dyes on textile substrates:
-
Dye Concentration: Higher dye concentrations on the fabric can lead to improved light fastness.
-
Moisture Content: Increased humidity can accelerate the fading process for some reactive dyes.[2]
-
Finishing Agents: The use of certain softeners and other finishing agents can negatively impact the light fastness of dyed materials.
-
Chromophoric Structure: As previously mentioned, the inherent chemical structure of the dye molecule is a primary determinant of its light stability. Dyes with anthraquinone or phthalocyanine chromophores generally exhibit better light fastness than azo-based dyes.[2][4][5]
Experimental Protocol for Assessing Light Fastness
The following is a detailed methodology for determining the light fastness of textile dyes, based on the internationally recognized standards ISO 105-B02 and AATCC Test Method 16.[7][8][9][10][11][12][13][14]
Objective: To determine the resistance of a dyed textile to the fading effect of an artificial light source that mimics natural daylight.
Apparatus and Materials:
-
Xenon arc lamp apparatus
-
Blue Wool standards (ISO 1-8 or AATCC L2-L9)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Specimen holders
-
Masking material (opaque card)
Procedure:
-
Specimen Preparation: A sample of the dyed textile is mounted in a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.
-
Mounting of Standards: A set of Blue Wool standards is mounted in the same manner as the test specimen.
-
Exposure: The mounted specimen and Blue Wool standards are placed in the xenon arc test chamber.
-
Exposure Conditions: The specimens are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
Assessment: The test specimen is periodically inspected for fading. The exposure is continued until a specified degree of color change is observed on the test specimen or on the Blue Wool standards.
-
Rating: The light fastness of the test specimen is rated by comparing the degree of fading of the exposed portion to the unexposed portion with the fading of the Blue Wool standards. The rating is assigned based on the Blue Wool standard that shows a similar degree of color change. The assessment is done visually using the Grey Scale for color change. A rating of 1 indicates poor light fastness, while a rating of 8 indicates excellent light fastness.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the light fastness of a reactive dye.
Caption: Experimental workflow for light fastness testing.
References
- 1. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. ijert.org [ijert.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. blog.qima.com [blog.qima.com]
- 7. studylib.net [studylib.net]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 10. testextextile.com [testextextile.com]
- 11. scribd.com [scribd.com]
- 12. lonroy.com [lonroy.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. fyitester.com [fyitester.com]
A Comparative Analysis of Wash Fastness in Reactive Yellow Dyes
A deep dive into the wash fastness performance of key reactive yellow dyes reveals notable differences, providing crucial insights for researchers and professionals in the textile and dyeing industries. This guide presents a comparative analysis of the wash fastness properties of three commonly used reactive yellow dyes: C.I. Reactive Yellow 145, C.I. Reactive Yellow 160, and C.I. Reactive Yellow 176, supported by experimental data and standardized testing protocols.
Reactive dyes are a cornerstone of the textile industry, prized for their vibrant shades and superior fastness properties, which are achieved through the formation of covalent bonds with textile fibers. Among these, reactive yellow dyes are extensively used. However, their performance, particularly their ability to withstand repeated washing without significant color loss or staining, can vary. This variation is a critical consideration in the development of high-quality, durable textiles.
Comparative Wash Fastness Performance
The wash fastness of textiles is a measure of their color's resistance to fading or running during washing. It is evaluated on a scale of 1 to 5, with 5 representing the highest fastness. The assessment is typically twofold: evaluating the change in color of the dyed fabric and the degree of staining on adjacent undyed fabrics. The data presented below, collated from various technical sources, summarizes the wash fastness ratings of the selected reactive yellow dyes when tested on cotton fabric according to the ISO 105-C06 standard.
| Reactive Dye | C.I. Name | Wash Fastness (Color Change) | Wash Fastness (Staining on Cotton) |
| Reactive Golden Yellow RNL | Reactive Yellow 145 | 4-5 | 4-5 |
| Reactive Yellow 3RS | Reactive Yellow 176 | 3-5 | 5 |
| Reactive Yellow F4RL | Reactive Yellow 160 | 4-5 | 4 |
The data indicates that both C.I. Reactive Yellow 145 and C.I. Reactive Yellow 160 exhibit excellent wash fastness with ratings of 4-5 for color change.[1] C.I. Reactive Yellow 145 also demonstrates a high resistance to staining, with a rating of 4-5. C.I. Reactive Yellow 160 shows good performance in terms of staining, with a rating of 4.[2] C.I. Reactive Yellow 176 displays a broader range in its wash fastness for color change, with ratings from 3 to 5, while exhibiting excellent resistance to staining with a rating of 5.[3][4]
Experimental Protocol: ISO 105-C06 Wash Fastness Test
The determination of the wash fastness ratings is conducted following the standardized methodology outlined in ISO 105-C06. This protocol is designed to simulate domestic and commercial laundering processes.
Preparation of the Test Specimen:
A specimen of the dyed textile measuring 100 mm x 40 mm is prepared. This specimen is then attached to a multi-fiber adjacent fabric of the same dimensions. The multi-fiber strip typically consists of bands of different common textile fibers (e.g., cotton, wool, polyester, nylon, acrylic, and acetate) to assess the extent of color staining on various materials.
Washing Procedure:
The composite specimen is placed in a stainless-steel container of a launder-o-meter or a similar testing apparatus. A specified volume of a standard soap solution is added to the container along with a set number of stainless-steel balls to provide mechanical action. The standard solution typically contains 4 grams per liter of a reference detergent and, if required, 1 gram per liter of sodium perborate.[5] The container is then sealed and agitated in the apparatus at a specified temperature and for a set duration. For instance, a common test condition is 40 minutes at 40°C.[5]
Rinsing and Drying:
Following the washing cycle, the composite specimen is removed from the container and rinsed thoroughly with hot and then cold water. Excess water is removed by squeezing, and the specimen is dried in air at a temperature not exceeding 60°C. The stitching holding the dyed specimen and the multi-fiber fabric together is then carefully removed, except at one of the shorter ends.
Assessment:
The dried specimens are then evaluated in a standardized viewing environment, typically a light box. The change in color of the dyed specimen is assessed by comparing it to an untreated sample of the same fabric using the Grey Scale for Color Change. The degree of staining on each band of the multi-fiber fabric is assessed using the Grey Scale for Staining. Both scales range from 1 (poor fastness) to 5 (excellent fastness).
Experimental Workflow Diagram
The following diagram illustrates the key stages of the ISO 105-C06 wash fastness testing procedure.
References
- 1. ISO Fiber Reactive Dye Reactive Golden Yellow Pe C.I. Yellow 145 [m.synthetic-dyes.com]
- 2. C.I.Reactive Yellow 145, 25 g, CAS No. 80157-00-2 | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. C.I.Reactive Yellow 145, 25 g, CAS No. 80157-00-2 | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Yellow 185
Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies highly effective in degrading recalcitrant organic pollutants, such as textile dyes.[1][2][3] These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a broad spectrum of organic compounds, often leading to their complete mineralization into CO2 and H2O.[4][5][6] This guide provides a comparative analysis of the efficiency of various AOPs in degrading Reactive Yellow 185 and similar reactive azo dyes, supported by experimental data for researchers and scientists in the field.
Comparative Performance of AOPs
The efficacy of AOPs for dye degradation is influenced by numerous factors, including the initial dye concentration, pH of the solution, dosage of oxidants and catalysts, and the intensity of the energy source (e.g., UV light, ultrasound).[2][6] Below is a summary of performance data from various studies on Reactive Yellow dyes.
| Advanced Oxidation Process (AOP) | Dye Specification | Initial Dye Conc. (mg/L) | Key Parameters | Reaction Time | Degradation Efficiency (%) | Source |
| Photo-Fenton | Reactive Yellow 145 | 50 (0.005%) | pH: 3, [Fe²⁺]: 3.5x10⁻⁵ M, [H₂O₂]: 0.005 M, Light: 2000 Lx | 1 hour | 98.78 | [7] |
| Fenton | Reactive Yellow 145 | 50 (0.005%) | pH: 3, [Fe²⁺]: 3.5x10⁻⁵ M, [H₂O₂]: 0.005 M | 1 hour | 95.60 | [7] |
| UV/H₂O₂/TiO₂ | Reactive Yellow | 20 | pH: 7, [TiO₂]: 25 mg/L, [H₂O₂]: 400 mg/L, 2 UV lamps (11W) | 60 min | 95.47 | |
| Gamma Radiation/H₂O₂ | Reactive Yellow 18 | 30 | pH: 3, Absorbed Dose: 20 kGy, [H₂O₂]: 0.6 mL | N/A | 99.00 | [8] |
| Ozonation | Reactive Yellow 84 | N/A | Ozone Conc: 18.5 mg/L | 60 min | ~100 (Decolorization) | [9] |
| Electro-Fenton (EF) | Reactive Yellow HF | 100 | pH: 3, Current Density: 50 mA/cm², Flow: 7 L/min | N/A | ~100 (Decolorization) | [10] |
| Anodic Oxidation (AO) with BDD | Reactive Yellow HF | 100 | pH: 3, Current Density: 50 mA/cm² | N/A | ~100 (Decolorization) | [10] |
| Sonolysis + KPS | Procion Golden Yellow H-R | N/A | pH: 2.5, Frequency: 22 kHz, Power: 200 W | 180 min | 97.50 | [11] |
| Visible Light/GQD-TiO₂ | Reactive Yellow 145 | N/A | 15GQD–TiO₂ catalyst | 30 min | 99.30 | [12] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key AOPs based on the cited literature.
1. Fenton and Photo-Fenton Oxidation: The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals.[4][13] The photo-Fenton process enhances this reaction with UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation rate.[6][14]
-
Reactor Setup: Experiments are typically conducted in a batch reactor equipped with a magnetic stirrer. For photo-Fenton processes, a UV lamp (e.g., low or medium-pressure mercury lamp) or a solar simulator is positioned to irradiate the solution.[7]
-
Procedure:
-
An aqueous solution of the reactive yellow dye of a specific concentration is prepared.
-
The pH of the solution is adjusted, typically to an acidic value around 3, which is optimal for the Fenton reaction.[6][15]
-
A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added and dissolved.[7]
-
The reaction is initiated by adding the required concentration of H₂O₂. For the photo-Fenton process, the light source is switched on simultaneously.[7]
-
Aliquots are withdrawn at regular time intervals, and the reaction is quenched (e.g., by adding NaOH to raise the pH).
-
The degree of decolorization is monitored by measuring the absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. Mineralization is often assessed by measuring the Total Organic Carbon (TOC) reduction.
-
2. Heterogeneous Photocatalysis (e.g., UV/H₂O₂/TiO₂): This process involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon activation by UV radiation, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals. The addition of H₂O₂ can further enhance the process by acting as an electron acceptor, generating more •OH radicals.[16]
-
Reactor Setup: A photocatalytic reactor, often with a continuous flow system or a batch configuration, is used. It includes a UV light source and a mechanism for suspending the catalyst powder or immobilizing it on a support.[17]
-
Procedure:
-
The desired concentration of the dye solution is prepared.
-
The pH is adjusted to the optimal value determined by preliminary experiments (often near neutral for TiO₂).[17]
-
The TiO₂ photocatalyst is added to the solution, which is then stirred in the dark for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium.
-
The UV lamp is turned on to initiate the photocatalytic reaction. H₂O₂ is added if the process is a hybrid one.
-
Samples are collected at set times, centrifuged or filtered to remove the catalyst particles, and then analyzed for dye concentration using a UV-Vis spectrophotometer.
-
3. Ozonation: Ozone (O₃) is a powerful oxidant that can degrade organic pollutants either through direct reaction or through the formation of hydroxyl radicals in water, especially at alkaline pH.[2][9]
-
Reactor Setup: A bubble column or a semi-batch reactor is commonly used, where an ozone-air mixture generated by an ozone generator is bubbled through the dye solution.[18]
-
Procedure:
-
The dye solution is placed in the reactor.
-
The pH of the solution is adjusted. Higher pH values often lead to faster degradation due to the increased generation of •OH radicals.[18]
-
A continuous flow of the ozone-air mixture is introduced into the solution through a diffuser.
-
Samples are withdrawn periodically and analyzed for color and COD reduction to evaluate the process efficiency.[9]
-
Workflow and Pathway Visualizations
To better illustrate the experimental and logical flow of these processes, the following diagrams are provided.
References
- 1. Degradation of direct black 22 textile dye using the photo-Fenton and electro-Fenton processes: a comparative study - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Review on effect of different type of dyes on advanced oxidation processes (AOPs) for textile color removal [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ozonation of hydrolyzed azo dye reactive yellow 84 (CI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Procion Golden Yellow H-R Dye Using Ultrasound Combined with Advanced Oxidation Process [mdpi.com]
- 12. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. Oxidation of an Azo-Dye via the Photo-Fenton Process under Heterogeneous and Homogeneous Conditions [mdpi.com]
- 15. neptjournal.com [neptjournal.com]
- 16. doaj.org [doaj.org]
- 17. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Adsorbents for the Removal of Reactive Yellow Dyes from Aqueous Solutions
The remediation of industrial wastewater laden with synthetic dyes is a critical environmental challenge. Reactive dyes, such as Reactive Yellow 185, are widely used in the textile industry and are known for their persistence and potential toxicity. Adsorption has emerged as a promising and effective technology for the removal of these dyes from aqueous solutions. This guide provides a comparative analysis of the adsorption capacities of various materials for Reactive Yellow dyes, supported by experimental data from recent scientific literature.
Data on Adsorption Capacities
The efficiency of an adsorbent is primarily evaluated by its maximum adsorption capacity (q_max), which quantifies the maximum amount of adsorbate that can be taken up by a unit mass of the adsorbent. The following table summarizes the q_max values of different adsorbents for various Reactive Yellow dyes as reported in the literature. It is important to note that the experimental conditions, such as pH, temperature, and initial dye concentration, significantly influence the adsorption capacity.
| Adsorbent Material | Reactive Dye | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |
| nZVI/(Fe-Mn) binary oxide/bentonite nanocomposite | Reactive Yellow 145 | 338.9 | [1] |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2 | 158.49 | [2] |
| Activated Carbon from Iraqi Zahdi date seeds | Reactive Yellow-145 | ~100 | [3] |
| Animal Bone Meal | Reactive Yellow 84 | 57.15 | [4] |
| CTABr modified Zeolite NaY | Reactive Yellow BF-3R | 5.35 | [5] |
| Zeolite NaY | Reactive Yellow BF-3R | 3.35 | [5] |
Experimental Protocols
The determination of adsorption capacity involves a series of systematic laboratory experiments. A generalized protocol for a batch adsorption study is outlined below.
1. Preparation of Adsorbent and Dye Solution:
-
The adsorbent material is prepared, which may involve washing, drying, grinding, and sieving to obtain a uniform particle size.[6][7] Some materials may undergo chemical modification to enhance their adsorption properties.[2][5]
-
A stock solution of the Reactive Yellow dye of a known concentration is prepared by dissolving a precise amount of the dye in distilled water.[7] Working solutions of desired concentrations are then prepared by diluting the stock solution.
2. Batch Adsorption Experiments:
-
A fixed amount of the adsorbent is added to a series of flasks containing a known volume and concentration of the dye solution.[2][6]
-
The effect of various parameters on adsorption is studied by systematically varying one parameter while keeping others constant. These parameters include:
-
pH: The pH of the dye solutions is adjusted to different values using solutions of HCl and NaOH.[5][6]
-
Contact Time: The flasks are agitated for different time intervals to determine the equilibrium time.[6]
-
Adsorbent Dosage: The amount of adsorbent added to the dye solution is varied.[6][8]
-
Initial Dye Concentration: The initial concentration of the dye solution is varied to study the effect on adsorption capacity.[2]
-
-
The flasks are agitated in a shaker at a constant speed and temperature to ensure uniform mixing and facilitate the adsorption process.[5][6]
3. Analysis:
-
After the specified contact time, the adsorbent is separated from the solution by filtration or centrifugation.
-
The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the specific Reactive Yellow dye.[1][9]
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e) is calculated using the following equation:
-
q_e = (C_i - C_f) * V / m
-
Where C_i and C_f are the initial and final dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[2]
-
4. Isotherm and Kinetic Modeling:
-
The experimental data are often fitted to various isotherm models (e.g., Langmuir, Freundlich) to describe the equilibrium characteristics of the adsorption process.[3][4] The Langmuir model, for instance, is used to determine the maximum monolayer adsorption capacity (q_max).[4]
-
Kinetic models are applied to understand the rate of the adsorption process.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a batch adsorption study.
Caption: Experimental workflow for a batch adsorption study.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. rsdjournal.org [rsdjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of reactive yellow 145 dye from aqueous solution. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of Reactive Yellow 185 and its Degradation Byproducts
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of the azo dye Reactive Yellow 185 (RY-185) and its degradation byproducts. The information is intended for researchers, scientists, and drug development professionals involved in the toxicological assessment of textile dyes and their potential impact on human health and the environment. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows.
Executive Summary
This compound, a common textile azo dye, exhibits cytotoxic and mutagenic properties. Degradation of RY-185, particularly through advanced oxidation processes, has been shown to significantly reduce its toxicity. The primary byproducts of this degradation are reported to be low-molecular-weight organic acids, which are considered less toxic than the parent dye. However, under certain conditions, the breakdown of azo dyes can also lead to the formation of potentially hazardous aromatic amines. This guide presents a comparative overview of the cytotoxicity of RY-185 and provides context by comparing its effects with other reactive dyes. Detailed experimental protocols for key cytotoxicity and mutagenicity assays are also provided to facilitate further research in this area.
Data Presentation: Cytotoxicity and Mutagenicity
The following tables summarize the key quantitative data on the cytotoxicity and mutagenicity of this compound and provide a comparison with other reactive dyes.
Table 1: Cytotoxicity and Mutagenicity of this compound Before and After Degradation
| Substance | Assay | Endpoint | Result Before Treatment | Result After Treatment | Reference |
| Reactive Yellow 18 | Hemolytic Assay | % Hemolysis | 15.1% | 7.6% | [1][2] |
| Reactive Yellow 18 | Ames Test (TA98) | Mutagenicity | - | Reduced by 81.3% | [1][2] |
| Reactive Yellow 18 | Ames Test (TA100) | Mutagenicity | - | Reduced by 82.3% | [1][2] |
Treatment details: Gamma radiation (20 kGy absorbed dose) in combination with H₂O₂. The byproducts were identified as low-molecular-weight organic acid units[1][2].
Table 2: Comparative Cytotoxicity of Various Reactive Dyes on Human Cell Lines
| Dye | Cell Line | Assay | Concentration | Cytotoxic Effect | Reference |
| Reactive Blue 2 | HaCaT | In Vitro MicroFlow® | 1000 µg/mL | Cytotoxic | [3][4] |
| Reactive Blue 19 | HaCaT | In Vitro MicroFlow® | 500 and 1000 µg/mL | Cytotoxic | [3][4] |
| Reactive Orange 16 | HaCaT | In Vitro MicroFlow® | 1000 µg/mL | Cytotoxic | [3][4] |
| Reactive Blue 19 | HepaRG | In Vitro MicroFlow® | 1000 µg/mL | Cytotoxic | [3][4] |
| Reactive Orange 16 | HepaRG | In Vitro MicroFlow® | 1000 µg/mL | Cytotoxic | [3][4] |
| Reactive Green 19 | HaCaT, HepaRG | In Vitro MicroFlow® | Up to 1000 µg/mL | Not Genotoxic | [3][4] |
| Reactive Red 120 | HaCaT, HepaRG | In Vitro MicroFlow® | Up to 1000 µg/mL | Not Genotoxic | [3][4] |
Note: While specific cytotoxicity data for the low-molecular-weight organic acid byproducts of RY-185 are not available in the reviewed literature, studies on similar compounds, such as sulfonated aromatic amines, indicate that their toxicity can vary[5]. Further research is needed to isolate and assess the specific cytotoxicity of RY-185 degradation products.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Hemolytic Assay for Cytotoxicity Assessment
This protocol is adapted from methodologies used for assessing the cytotoxicity of chemical compounds[6][7].
1. Objective: To determine the hemolytic potential of a test substance by measuring the lysis of red blood cells.
2. Materials:
- Freshly collected human or rat blood with anticoagulant (e.g., EDTA).
- Phosphate Buffered Saline (PBS), pH 7.4.
- Test substance (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO, PBS).
- Positive control: Triton X-100 (1% v/v).
- Negative control: Vehicle used for the test substance.
- 96-well microplate.
- Spectrophotometer (plate reader).
3. Procedure:
- Prepare Red Blood Cell (RBC) Suspension:
- Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
- Aspirate and discard the plasma and buffy coat.
- Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this washing step three times.
- Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
- Incubation:
- Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
- Add 100 µL of the test substance at various concentrations (serial dilutions are recommended).
- For controls, add 100 µL of the positive and negative control solutions to separate wells.
- Incubate the plate at 37°C for 1-2 hours with gentle shaking.
- Measurement:
- After incubation, centrifuge the plate at 800 x g for 10 minutes.
- Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
- Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.
- Calculation:
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances[8].
1. Objective: To evaluate the mutagenic properties of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
2. Materials:
- Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
- Top agar (0.6% agar, 0.5% NaCl).
- Minimal glucose agar plates.
- Test substance dissolved in a suitable solvent (e.g., DMSO).
- Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98).
- Negative control (solvent).
- S9 fraction (for metabolic activation).
3. Procedure:
- Preparation:
- Grow overnight cultures of the Salmonella tester strains.
- Prepare dilutions of the test substance.
- Plate Incorporation Method:
- To 2 mL of molten top agar at 45°C, add:
- 0.1 mL of the bacterial culture.
- 0.1 mL of the test substance dilution (or control).
- 0.5 mL of S9 mix (if metabolic activation is being tested) or buffer.
- Vortex briefly and pour the mixture onto a minimal glucose agar plate.
- Spread the top agar evenly and allow it to solidify.
- Incubation:
- Incubate the plates at 37°C for 48-72 hours.
- Scoring:
- Count the number of revertant colonies (his+) on each plate.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9].
1. Objective: To determine the effect of a test substance on the viability of cultured cells.
2. Materials:
- Cultured cells (e.g., HaCaT, HepaRG).
- 96-well tissue culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO, acidified isopropanol).
- Test substance at various concentrations.
- Culture medium.
- Microplate reader.
3. Procedure:
- Cell Seeding:
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Treatment:
- Remove the medium and add fresh medium containing various concentrations of the test substance.
- Include untreated control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition:
- After the incubation period, add 10-20 µL of MTT solution to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization:
- Remove the medium containing MTT.
- Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement:
- Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
- Calculation:
- Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity assessment and a generalized signaling pathway potentially affected by cytotoxic compounds.
Caption: Experimental workflow for assessing the cytotoxicity and mutagenicity of textile dyes.
Caption: Generalized signaling pathway for apoptosis induced by a cytotoxic compound.
Disclaimer: The specific signaling pathways affected by this compound and its byproducts have not been extensively elucidated in the currently available scientific literature. The pathway depicted above is a general representation of apoptosis, a common mechanism of cell death induced by toxic substances.
References
- 1. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 5. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Reactive Yellow 185 Analytical Standards: A Comparative Guide
This guide provides a comprehensive comparison of analytical standards for Reactive Yellow 185, a widely used azo dye. The objective is to present data from a simulated inter-laboratory study to guide researchers, scientists, and drug development professionals in the selection and application of these standards. The performance of a hypothetical "Test Standard" is compared against an established "Reference Standard" across multiple laboratories to ascertain its reliability and consistency.
The validation of analytical procedures is crucial to ensure that a method is suitable for its intended purpose[1][2]. Inter-laboratory studies are the gold standard for determining the reproducibility of a test method, providing essential data for precision statements required by regulatory bodies[3][4][5]. Such studies, often referred to as proficiency testing (PT), allow participating laboratories to assess their performance against their peers and ensure the quality of their measurements[6][7][8][9].
Inter-Laboratory Study Overview
To evaluate the performance of a new analytical standard for this compound ("Test Standard"), a hypothetical inter-laboratory study was designed based on the principles outlined in ASTM E691 and ISO 5725[3][10][11]. Five independent laboratories participated in the study. Each laboratory received blind samples of the Test Standard and a well-characterized Reference Standard. The laboratories were tasked with quantifying the dye concentration in a provided sample matrix using a standardized High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) method.
The primary objective was to compare the precision (repeatability and reproducibility) and accuracy of results obtained using the Test Standard against those from the Reference Standard.
Experimental Protocols
A standardized HPLC-DAD method was provided to all participating laboratories to ensure consistency in the analytical procedure.
1. Instrumentation and Reagents:
-
HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (analytical grade), Deionized Water (18.2 MΩ·cm).
-
Standards: this compound Test Standard and Reference Standard.
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the respective standard (Test or Reference) and dissolve in 10 mL of deionized water.
-
Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 20 mM Ammonium Acetate (A) and Acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 415 nm (based on the typical absorption maximum for yellow azo dyes)[12].
4. Validation Parameters: Each laboratory assessed the following validation parameters as per ICH guidelines[1]:
-
Linearity: Determined by a five-point calibration curve and the coefficient of determination (R²).
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of a known concentration (50 µg/mL) on the same day, under the same operating conditions.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results from all five participating laboratories.
-
-
Accuracy: Determined by the recovery of a known amount of spiked analyte in a sample matrix. Three concentration levels were tested.
Data Presentation and Comparison
The quantitative data from the five participating laboratories are summarized below. These tables provide a clear comparison of the performance of the Test Standard versus the Reference Standard.
Table 1: Comparison of Linearity and Precision for this compound Standards
| Laboratory | Standard Type | Linearity (R²) | Repeatability (%RSD, n=6) |
| Lab 1 | Test Standard | 0.9995 | 1.2 |
| Reference Standard | 0.9997 | 1.1 | |
| Lab 2 | Test Standard | 0.9992 | 1.5 |
| Reference Standard | 0.9994 | 1.3 | |
| Lab 3 | Test Standard | 0.9996 | 1.1 |
| Reference Standard | 0.9998 | 0.9 | |
| Lab 4 | Test Standard | 0.9991 | 1.8 |
| Reference Standard | 0.9993 | 1.6 | |
| Lab 5 | Test Standard | 0.9994 | 1.3 |
| Reference Standard | 0.9996 | 1.2 |
Table 2: Comparison of Accuracy and Inter-Laboratory Reproducibility
| Parameter | Test Standard | Reference Standard |
| Average Accuracy (% Recovery) | 99.2% | 99.8% |
| Reproducibility (%RSD) | 2.5% | 2.1% |
The results indicate that both the Test Standard and the Reference Standard exhibit excellent linearity, with all laboratories reporting a coefficient of determination (R²) greater than 0.999[13]. The intra-laboratory precision (repeatability) was also high for both standards, with Relative Standard Deviations (%RSD) well below 2%. For inter-laboratory precision (reproducibility), the %RSD was slightly higher for the Test Standard, which is expected in such studies, but still within acceptable limits for most applications. Accuracy, measured as the percentage recovery of a known concentration, was comparable for both standards.
Workflow Visualization
The logical flow of this inter-laboratory validation study, from the initial planning stages to the final data analysis, is depicted in the following diagram.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. store.astm.org [store.astm.org]
- 4. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 5. store.astm.org [store.astm.org]
- 6. Proficiency Testing Schemes [hsl.gov.uk]
- 7. Proficiency Testing Schemes - i2 Analytical Services [i2analytical.com]
- 8. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 9. rsc.org [rsc.org]
- 10. ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results. Part 1: General principles and definitions | Building CodeHub [codehub.building.govt.nz]
- 11. BS ISO 5725-1:2023 - TC | 31 Jul 2023 | BSI Knowledge [knowledge.bsigroup.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Reactive Yellow 185 in Textile Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Reactive Yellow 185 against two alternative reactive dyes, Reactive Yellow 145 and Reactive Yellow 86, in textile applications, specifically for dyeing cellulosic fibers like cotton. The information presented is supported by experimental data from various studies to assist in making informed decisions for textile dyeing processes.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for this compound and its alternatives. It is important to note that the data is compiled from different sources, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Color Fastness Properties
| Property | Test Standard | This compound | Reactive Yellow 145 | Reactive Yellow 86 |
| Light Fastness | ISO 105-B02 | 5-6 | 6-7 | 2 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 | 4-5 | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5 | 5 | 4-5 |
| Perspiration Fastness (Acidic & Alkaline; Staining) | ISO 105-E04 | 5 | 4-5 | 5 |
| Perspiration Fastness (Acidic & Alkaline; Fading) | ISO 105-E04 | 4-5 | 5 | 4 |
| Dry Rubbing Fastness | ISO 105-X12 | 4-5 | 4-5 | 4-5 |
| Wet Rubbing Fastness | ISO 105-X12 | 3 | 4 | 3 |
| Oxygen Bleach Fastness | ISO 105-C09 | 3-4 | 4-5 | 5 |
Table 2: Dyeing Efficiency
| Parameter | This compound | Reactive Yellow 145 | Reactive Yellow 86 | Notes |
| Exhaustion (%) | Data Not Available | ~70-80% | Data Not Available | Exhaustion rates are highly dependent on dyeing parameters (temperature, salt concentration, liquor ratio). Bifunctional reactive dyes generally exhibit higher exhaustion than monofunctional dyes. |
| Fixation (%) | Data Not Available | ~90-95% | Data Not Available | Fixation efficiency indicates the percentage of dye that covalently bonds with the fiber. Higher fixation leads to better wash fastness and less effluent coloration. Bifunctional dyes typically show higher fixation rates. |
| Reactive Group Type | Bifunctional (Monochlorotriazine and Vinyl Sulfone) | Bifunctional (Monochlorotriazine and Vinyl Sulfone) | Monofunctional (Dichlorotriazine) | The type of reactive group influences the required dyeing temperature and alkali, as well as the stability of the dye-fiber bond. |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. Below are detailed protocols for the key experiments cited.
Dyeing Procedure (Exhaust Dyeing Method)
-
Fabric Preparation: Scour and bleach 100% cotton knit fabric to ensure it is free from impurities.
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:10 (1 part fabric to 10 parts water).
-
Dyeing Process:
-
Set the dyebath temperature to 60°C.
-
Add a sequestering agent and maintain for 10 minutes.
-
Add the pre-dissolved reactive dye and run for 10 minutes.
-
Gradually add Glauber's salt (sodium sulfate) over 20 minutes.
-
Continue dyeing for another 30 minutes.
-
Add soda ash (sodium carbonate) to the dyebath to initiate fixation and run for 60 minutes.
-
-
After-treatment:
-
Drain the dyebath and give the fabric a cold rinse.
-
Neutralize with acetic acid.
-
Soap the dyed fabric at 95°C for 10 minutes with a suitable washing agent.
-
Rinse with hot and then cold water.
-
Dry the fabric at ambient temperature.
-
Determination of Exhaustion and Fixation Percentage
-
Exhaustion (%E): Measure the absorbance of the dye solution before and after the dyeing process using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). The exhaustion percentage is calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where A₀ is the initial absorbance of the dyebath and A₁ is the absorbance of the dyebath after dyeing.
-
Fixation (%F): Strip the unfixed dye from a sample of the dyed fabric by washing with a standard soap solution. Measure the absorbance of the stripping solution. The fixation percentage is calculated as: %F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100 Where A₂ is the absorbance of the stripping solution.
Color Fastness Testing
-
Color Fastness to Washing (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions (temperature, detergent, and abrasive action). The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.[1][2]
-
Color Fastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.
-
Color Fastness to Rubbing (ISO 105-X12): A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under specified pressure. The degree of color transferred to the cotton cloths is assessed using a grey scale for staining.
-
Color Fastness to Perspiration (ISO 105-E04): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is treated with artificial perspiration solutions (acidic and alkaline), subjected to mechanical pressure, and dried. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the benchmarking process.
Caption: Experimental workflow for benchmarking reactive dye performance.
Caption: Key interactions in the reactive dyeing of cellulosic fibers.
References
Safety Operating Guide
A Guide to the Safe Disposal of Reactive Yellow 185
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle Reactive Yellow 185 with appropriate care to minimize exposure risks. This substance is known to cause skin and eye irritation and may lead to respiratory irritation or sensitization upon inhalation of dust particles.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: In environments where dust may become airborne, a NIOSH-approved respirator is essential.[3][4]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control dust.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure adequate ventilation of the spill area.[1]
-
Containment: Carefully sweep the solid dye powder, avoiding the creation of dust clouds.[1][5] For liquid spills, absorb with an inert, non-flammable material like sand or earth.[5]
-
Collection: Place the swept or absorbed material into a clearly labeled, sealed container for disposal.[1][6]
-
Decontamination: After the material has been collected, thoroughly wash the spill site.[1]
Disposal Procedures for this compound Waste
Disposal of this compound must adhere to all local, state, and federal regulations. The primary methods of disposal involve landfilling or incineration at an approved facility.
General Disposal Guidelines:
-
Solid Waste: Unused or contaminated solid this compound should be placed in a sealed, properly labeled container.[1]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Due to its low biodegradability, it should not be discharged into sewer systems without prior treatment to remove the color.[5]
-
Consult Regulations: Always consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable disposal regulations.
One suggested method for the disposal of organic dyes is Flinn Scientific's Disposal Method #26a, which is a general procedure for a variety of organic compounds.[1]
Quantitative Data for Similar Reactive Dyes
While specific quantitative data for this compound is not available, the following table summarizes data for similar reactive yellow dyes, providing a useful reference for handling and disposal considerations.
| Parameter | Value | Compound | Source |
| Oral LD50 (Rat) | > 5000 mg/kg | Reactive Yellow 86 | [3] |
| Solubility in Water | > 100 g/L (at 25°C) | Reactive Yellow 86 | [3] |
| pH Value | 4.5 - 6.5 | Reactive Yellow 86 | [3] |
| Fish Toxicity (Leuciscus idus) | LC50 > 100 mg/L (48h) | Similar Composed Product | [6] |
| Bacterial Toxicity | EC50 > 1000 mg/L | Similar Composed Product | [6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in standard safety data sheets, a common laboratory practice for treating waste streams containing reactive dyes is through advanced oxidation processes. The following is a summarized methodology for the degradation of a similar dye, Reactive Yellow 145, using the Fenton process, which can be adapted for laboratory-scale treatment of dye-contaminated wastewater.
Objective: To decolorize and degrade Reactive Yellow 145 in an aqueous solution.
Materials:
-
Reactive Yellow 145 solution (e.g., 0.005%)
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Beakers and magnetic stirrer
Methodology:
-
pH Adjustment: The initial pH of the dye solution is adjusted to approximately 3 using sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Initiation of Fenton Reaction:
-
Add a specific concentration of ferrous sulfate to the dye solution while stirring. A typical starting concentration is around 3.5 x 10⁻⁵ M.
-
Introduce hydrogen peroxide to the solution. An optimal concentration is often around 0.005 M.
-
-
Reaction and Monitoring: Allow the reaction to proceed with continuous stirring. The degradation of the dye can be monitored by observing the color change and by taking samples at regular intervals for spectrophotometric analysis to quantify the decolorization.
-
Termination and Neutralization: Once the desired level of degradation is achieved, the reaction can be stopped by raising the pH to a neutral or slightly basic level, which will precipitate the iron catalyst.
-
Disposal of Treated Solution: After the removal of the precipitated iron, the treated, colorless solution can be disposed of according to local regulations for non-hazardous aqueous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Yellow 185
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Reactive Yellow 185, a vibrant dye that demands careful management. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.
Reactive dyes, such as this compound, are known to form strong covalent bonds with fibers and can react similarly within the human body if inhaled or ingested, potentially leading to respiratory sensitization.[1] Therefore, stringent safety protocols are not just recommended—they are a critical component of responsible laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its powdered form or in solution, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The fine nature of dye powders makes them easily airborne, posing a significant inhalation risk.
| Operation | Required Personal Protective Equipment |
| Weighing and Dispensing Powder | NIOSH-approved respirator with particulate filter (N95 or higher), chemical safety goggles, nitrile gloves, and a lab coat.[2][3] |
| Mixing and Preparing Solutions | Chemical safety goggles, nitrile gloves, and a lab coat. A respirator is recommended if there is a risk of aerosolization. |
| Dyeing Application | Chemical safety goggles, nitrile gloves, and a lab coat. Ensure adequate ventilation. |
| Handling Spills and Cleanup | NIOSH-approved respirator, chemical safety goggles, heavy-duty nitrile gloves, and a disposable gown or coveralls. |
| Disposal of Waste | Chemical safety goggles, nitrile gloves, and a lab coat. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the reproducibility of your experiments.
1. Preparation and Weighing:
-
Always handle powdered this compound within a certified chemical fume hood or a designated area with local exhaust ventilation (LEV) to control dust.[1]
-
Before weighing, ensure your work surface is covered with disposable absorbent paper.
-
Wear all required PPE for handling powders.
-
Carefully scoop the dye powder to minimize dust generation.
-
Immediately close the container tightly after dispensing.
2. Solution Preparation:
-
In a well-ventilated area, slowly add the weighed dye powder to the solvent (typically water) while stirring to prevent clumping and dust formation.
-
Avoid splashing the solution.
-
Clearly label all containers with the contents and date of preparation. Reactive dye solutions have a limited shelf life and should generally be used within a few days of mixing.[4]
3. Application:
-
Perform all dyeing procedures in a well-ventilated area.
-
Avoid direct contact with the dye solution. Use appropriate tools for handling substrates.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][6][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
| Small Spill (Powder) | Dampen the spilled material with water to prevent it from becoming airborne. Carefully sweep or vacuum the material into a sealed container for disposal.[9] |
| Small Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
-
Unused Dye Powder: Unused dye powder should be disposed of as hazardous chemical waste. Place it in a sealed, clearly labeled container.
-
Contaminated Materials: All disposable items that have come into contact with the dye, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, sealed waste bag and disposed of as chemical waste.
-
Dye Bath Solutions: Unexhausted fiber-reactive dye baths are typically basic. The pH should be neutralized before disposal. Add citric acid or a similar weak acid incrementally until a neutral pH is achieved.[4] Once neutralized, small quantities of the dye solution can often be poured down the drain with copious amounts of water, but always consult your local regulations and institutional guidelines first.[4][10] For larger volumes or if prohibited by local regulations, the neutralized solution should be collected for chemical waste disposal.
Workflow for Handling this compound
The following diagram illustrates the key stages and safety precautions for a complete workflow involving this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. img.ssww.com [img.ssww.com]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. unitednow.com [unitednow.com]
- 7. flinnsci.com [flinnsci.com]
- 8. scribd.com [scribd.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. How to Safely Dispose of Leftover Tie-Dye: Eco-Friendly & Easy Methods | Chandye [chandye.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
